Product packaging for Ethyl 8-hydroxyquinoline-5-carboxylate(Cat. No.:CAS No. 104293-76-7)

Ethyl 8-hydroxyquinoline-5-carboxylate

Cat. No.: B2528364
CAS No.: 104293-76-7
M. Wt: 217.224
InChI Key: LYFNAHDRMCPGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 8-Hydroxyquinoline (B1678124) Core in Chemical Synthesis and Applied Research

Among the various quinoline (B57606) derivatives, the 8-hydroxyquinoline (8-HQ) scaffold is particularly prominent. nih.govresearchgate.net This bicyclic compound, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring with a hydroxyl group at the 8th position, is a versatile and popular organic compound. rroij.comscispace.com The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring gives 8-HQ its most notable characteristic: the ability to act as a potent bidentate chelating agent for a wide range of metal ions. scispace.comnbinno.comresearchgate.net This metal-binding affinity is central to many of its applications. nih.govnih.gov

The synthetic versatility of the 8-HQ core allows for the generation of a vast number of derivatives, which has propelled its study across various fields. nih.gov In medicinal chemistry, 8-HQ derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, neuroprotective, and anti-HIV properties. mdpi.comrroij.comnih.gov Beyond pharmaceuticals, 8-HQ is a critical component in the synthesis of Tris(8-hydroxyquinolinato)aluminium (AlQ3), a key material in Organic Light-Emitting Diodes (OLEDs), highlighting its importance in materials science. nbinno.com Its chelating properties also make it an excellent reagent in analytical chemistry for the detection and separation of metal ions. rroij.com

Overview of Ester Derivatives of 8-Hydroxyquinoline, with Emphasis on Ethyl 8-hydroxyquinoline-5-carboxylate

Ester derivatives of 8-hydroxyquinoline represent a significant subclass of modified 8-HQ scaffolds. The introduction of an ester functional group can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets. nih.gov These modifications can lead to enhanced or novel biological activities.

This compound is one such derivative, where an ethyl carboxylate group is attached at the 5-position of the 8-hydroxyquinoline ring. This specific modification makes it a subject of interest for synthetic and medicinal chemistry. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC NameThis compound nih.gov
Molecular FormulaC12H11NO3 nih.gov
Molecular Weight217.22 g/mol nih.gov
Canonical SMILESCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O nih.gov
InChI KeyLYFNAHDRMCPGLF-UHFFFAOYSA-N nih.govchemicalbook.com
CAS Number104293-76-7 chemicalbook.com

Scope and Research Imperatives for In-depth Investigation of this compound

The unique structural features of this compound, combining the proven 8-HQ metal-chelating core with an ester functional group, present compelling reasons for its in-depth investigation. The parent 8-HQ scaffold is a privileged structure in drug discovery, and its derivatives are actively researched for various therapeutic applications. nih.gov The ester group in the 5-position offers a site for further chemical modification, allowing for the synthesis of more complex molecules, such as amides or other ester derivatives, potentially leading to new chemical entities with tailored properties.

Furthermore, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. For instance, similar structures like mthis compound are used as starting materials in reactions to create inhibitors of certain enzymes. rsc.org Research into its coordination chemistry could reveal novel metal complexes with interesting photophysical or biological properties, expanding on the known applications of 8-HQ in OLEDs and as antimicrobial agents. rroij.comnbinno.com A thorough exploration of its synthetic utility, biological activity, and material science applications is therefore a significant research imperative.

The synthesis of related 8-hydroxyquinoline carboxylate derivatives often involves multi-step reactions. A representative synthesis for a similar compound, mthis compound, provides insight into potential synthetic routes.

StepReactantsReagents/ConditionsProduct
1Mthis compound, Methyl bromoacetatePotassium carbonate, Acetone/THF, 100 °C (microwave)Intermediate ester product rsc.org
2Intermediate ester productFurther synthetic modifications (e.g., hydrolysis, amidation)Target derivative rsc.org

This generalized scheme highlights the reactivity of the 8-hydroxyquinoline carboxylate scaffold, indicating that this compound is a versatile platform for generating a library of novel compounds for further scientific evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B2528364 Ethyl 8-hydroxyquinoline-5-carboxylate CAS No. 104293-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-hydroxyquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNAHDRMCPGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Synthesis

The construction of the quinoline ring system, a fundamental component of numerous pharmaceuticals and functional materials, has been a subject of extensive research for over a century. Several named reactions have become cornerstones of quinoline synthesis, each offering distinct advantages in terms of substrate scope and regioselectivity.

Two of the most classical and widely employed methods for quinoline synthesis are the Skraup and Friedländer reactions.

The Skraup synthesis is a cyclization reaction that typically involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. A key characteristic of the Skraup synthesis is its often vigorous nature, which can be moderated by the addition of ferrous sulfate.

The Friedländer synthesis , in contrast, offers a more convergent approach. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an aldehyde) in the presence of an acid or base catalyst. rsc.org This method is particularly useful for the synthesis of substituted quinolines, as the substitution pattern of the final product is directly determined by the choice of the starting materials. The reaction can be promoted by various catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. rsc.org

ReactionReactantsConditionsKey Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)HeatingOften vigorous; can be moderated with ferrous sulfate.
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupAcid or Base CatalystConvergent; good for substituted quinolines. rsc.org

The introduction of the crucial hydroxyl group at the 8-position of the quinoline ring to form 8-hydroxyquinoline (also known as oxine) can be achieved through several methods, with diazotization and alkali fusion being historically significant.

The diazotization route typically starts with 8-aminoquinoline (B160924). The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield 8-hydroxyquinoline.

An alternative classical method is the alkali fusion of quinoline-8-sulfonic acid. In this process, quinoline is first sulfonated to introduce a sulfonic acid group at the 8-position. The resulting quinoline-8-sulfonic acid is then fused with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures. This harsh treatment replaces the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline upon workup.

A more direct and contemporary approach to the synthesis of 8-hydroxyquinoline involves the reaction of o-aminophenol with acrolein or its derivatives. This method is essentially a variation of the Skraup synthesis, but by starting with o-aminophenol, the hydroxyl group is already incorporated into the final quinoline structure at the desired 8-position. The reaction is typically carried out in the presence of an acid catalyst and an oxidizing agent. This approach offers the advantage of a more convergent synthesis of the 8-hydroxyquinoline core compared to the multi-step sequences involving functional group interconversions on a pre-formed quinoline ring.

Targeted Synthesis of Ethyl 8-hydroxyquinoline-5-carboxylate

The synthesis of the target molecule, this compound, requires the introduction of an ethyl carboxylate group at the 5-position of the 8-hydroxyquinoline ring. This can be achieved through a two-step process: first, the introduction of a carboxylic acid group at the 5-position, followed by its esterification.

Once 8-hydroxyquinoline-5-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form the corresponding ethyl ester. A common and well-established method for this transformation is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.

ReactionReactantsConditionsKey Features
Fischer Esterification Carboxylic Acid, Alcohol (Ethanol)Strong Acid Catalyst (e.g., H₂SO₄), HeatEquilibrium reaction; driven to completion by excess alcohol or water removal.

The introduction of a carboxyl group at the 5-position of the 8-hydroxyquinoline ring is a key step. The directing effects of the existing hydroxyl and pyridine (B92270) nitrogen on the aromatic ring influence the regioselectivity of electrophilic substitution reactions. Several methods can be considered for this carboxylation step.

One potential route is the Kolbe-Schmitt reaction , which is a carboxylation reaction of phenols. In this reaction, the sodium salt of 8-hydroxyquinoline (sodium 8-quinolinate) would be heated with carbon dioxide under pressure. This would introduce a carboxylic acid group onto the aromatic ring. The regioselectivity of this reaction can be influenced by the reaction conditions, and it is plausible that substitution at the 5-position could be achieved.

Another classical method that could be adapted is the Reimer-Tiemann reaction . This reaction typically introduces a formyl group (-CHO) onto a phenol (B47542) ring using chloroform (B151607) in a basic solution. The resulting 8-hydroxyquinoline-5-carbaldehyde (B1267011) could then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or chromic acid.

More contemporary methods for the C-H functionalization of quinoline rings are also being developed. For instance, photocatalytic methods have been reported for the C-5 carboxylation of 8-aminoquinoline derivatives, which could potentially be adapted for 8-hydroxyquinoline.

ReactionReactantsIntermediate/ProductKey Features
Kolbe-Schmitt Reaction Sodium 8-quinolinate, Carbon Dioxide8-hydroxyquinoline-5-carboxylic acidHigh pressure and temperature; regioselectivity can be an issue.
Reimer-Tiemann Reaction 8-Hydroxyquinoline, Chloroform, Base8-hydroxyquinoline-5-carbaldehydeFollowed by oxidation to the carboxylic acid.

Strategies for Protecting and Deprotecting the 8-Hydroxyl Group during Synthesis

In the multi-step synthesis of complex 8-hydroxyquinoline derivatives, the protection of the 8-hydroxyl group is often a critical step to prevent its interference with subsequent reactions. The choice of the protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. Several protecting groups have been successfully employed for this purpose. rroij.comnih.gov

Commonly used protecting groups for the 8-hydroxyl group of quinoline include benzyl (B1604629), acetyl, tert-butyloxycarbonyl (Boc), and tosyl groups. rroij.comnih.govresearchgate.net The benzyl group is a popular choice and can be readily removed by catalytic hydrogen transfer. rroij.comscispace.com The acetyl group, introduced using acetyl chloride, offers another viable option, with deprotection achievable under acidic or basic conditions. nih.govcommonorganicchemistry.com The Boc group is also utilized and can be removed under acidic conditions. nih.gov The tosyl group has been employed as it is stable in acidic media and can be selectively removed using a suitable alkoxide. researchgate.net

Table 1: Protecting Groups for the 8-Hydroxyl Group of 8-Hydroxyquinoline

Protecting GroupProtection ReagentDeprotection ConditionsReference(s)
BenzylBenzyl halideCatalytic hydrogen transfer (e.g., cyclohexa-1,4-diene) rroij.comscispace.com
AcetylAcetyl chlorideAcidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis nih.govcommonorganicchemistry.comcommonorganicchemistry.com
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonateAcidic conditions (e.g., HCl) nih.gov
TosylTosyl chlorideSuitable alkoxide researchgate.net

Advanced Derivatization Strategies of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline scaffold is a versatile platform for the development of new compounds with diverse properties. Advanced derivatization strategies enable the introduction of various functional groups at specific positions on the quinoline ring, leading to a wide array of novel molecules.

Suzuki Cross-Coupling for Aryl Substitutions at Positions 5 and 7

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 8-hydroxyquinoline chemistry, it is frequently employed to introduce aryl substituents at the 5 and 7 positions of the quinoline ring. rroij.comresearchgate.net This reaction typically involves the coupling of a halogenated 8-hydroxyquinoline derivative (e.g., 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline) with an arylboronic acid in the presence of a palladium catalyst and a base. rroij.comresearchgate.net To prevent the phenolic hydroxyl group from interfering with the catalytic cycle, it is often necessary to protect it prior to the coupling reaction. rroij.comresearchgate.net

Table 2: Examples of Suzuki Cross-Coupling Reactions on the 8-Hydroxyquinoline Scaffold

Starting MaterialCoupling PartnerCatalyst/BaseProductReference(s)
5-Bromo-8-(benzyloxy)quinolineArylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Aryl-8-(benzyloxy)quinoline rroij.com
5,7-Dibromo-8-hydroxyquinolineArylboronic acidPd(OAc)₂ / K₂CO₃5,7-Diaryl-8-hydroxyquinoline rroij.com
4-Chloro-8-tosyloxyquinolineArylboronic acidsPd(PPh₃)₄ / K₂CO₃4-Aryl-8-tosyloxyquinoline researchgate.net

Mannich Reaction for Aminomethylation of 8-Hydroxyquinoline

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In the case of 8-hydroxyquinoline, the position most susceptible to electrophilic substitution is C-7, making it the primary site for aminomethylation via the Mannich reaction. mdpi.comnih.gov This reaction provides a straightforward route to a diverse range of 7-aminomethyl-8-hydroxyquinoline derivatives. mdpi.com A wide variety of primary and secondary amines, both aliphatic and aromatic, can be utilized in this reaction, leading to a vast library of compounds with potential biological activities. mdpi.comresearchgate.net

Table 3: Examples of Mannich Reactions with 8-Hydroxyquinoline

AmineAldehydeProductReference(s)
Primary amines (e.g., octylamine)Formaldehyde7-(Alkylaminomethyl)-8-hydroxyquinoline mdpi.com
Secondary amines (e.g., piperidine)Formaldehyde7-(Piperidin-1-ylmethyl)-8-hydroxyquinoline mdpi.com
Aromatic amines (e.g., aniline)Aromatic aldehydes7-[α-(Anilino)benzyl]-8-hydroxyquinoline researchgate.net
DicyclohexylamineFormaldehyde7-((Dicyclohexylamino)methyl)-5-nitroquinolin-8-ol mdpi.com

Oxidative Annulation Strategies for Quinoline Carboxylates (e.g., Rhodium-Catalyzed Cyclization)

Recent advancements in synthetic methodology have led to the development of oxidative annulation strategies for the construction of the quinoline core. Rhodium-catalyzed cyclization has emerged as a powerful tool for the regioselective synthesis of quinoline carboxylates. mdpi.com One such strategy involves the reaction of aniline derivatives with alkynyl esters in the presence of a rhodium catalyst. mdpi.com In this process, the rhodium catalyst facilitates the ortho-C–H bond activation of the aniline, followed by a cyclization cascade. mdpi.com These methods offer an efficient and atom-economical approach to substituted quinoline carboxylates. snnu.edu.cnnih.gov Another rhodium-catalyzed approach involves the cyclopropanation of indoles with halodiazoacetates, followed by a ring-expansion to form the quinoline-3-carboxylate structure. beilstein-journals.org

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Pyrazoles)

The incorporation of other heterocyclic rings onto the 8-hydroxyquinoline scaffold is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. Triazole and pyrazole (B372694) moieties are of particular interest in this regard.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazole-substituted 8-hydroxyquinoline derivatives. nih.govacs.orgresearchgate.net This reaction involves the coupling of an 8-hydroxyquinoline derivative bearing either an azide (B81097) or an alkyne functionality with a complementary alkyne or azide, respectively. nih.govacs.org Metal-free click chemistry approaches have also been reported for the synthesis of these hybrids. rsc.org

The synthesis of pyrazole-containing 8-hydroxyquinoline derivatives can be achieved through various condensation reactions. For instance, the reaction of a hydrazine (B178648) with a diketone precursor attached to the 8-hydroxyquinoline core can lead to the formation of the pyrazole ring.

Table 4: Synthesis of 8-Hydroxyquinoline-Heterocycle Hybrids

HeterocycleSynthetic MethodKey ReagentsReference(s)
1,2,3-TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)8-HQ-azide/alkyne, alkyne/azide partner, Cu(I) catalyst nih.govacs.orgoup.com
1,2,3-TriazoleMetal-free click chemistry8-HQ-azide/alkyne, alkyne/azide partner rsc.org
PyrazoleAzo coupling and cyclizationDiazonium salt of 4-amino-3-methyl-1H-pyrazol-5(4H)-one, 8-hydroxyquinoline

Application of Nanocatalysts and Solvent-Free Conditions in Quinoline Derivative Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. The use of nanocatalysts and solvent-free reaction conditions aligns with the principles of green chemistry and offers several advantages, including enhanced reaction rates, higher yields, easier catalyst recovery and reuse, and reduced waste generation. acs.orgnih.gov

Various types of nanocatalysts, such as those based on iron, copper, zinc, and other metals, have been successfully employed in the synthesis of quinoline derivatives. acs.orgnih.govtaylorfrancis.com These catalysts, owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. acs.orgtaylorfrancis.com For instance, iron-based nanoparticles have been utilized as effective and recyclable catalysts for quinoline synthesis. acs.org Similarly, copper-functionalized nanocatalysts have demonstrated high efficiency in the preparation of quinolines under moderate conditions. nih.gov The application of these nanocatalysts often allows for the reactions to be carried out under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 5: Nanocatalysts in Quinoline Derivative Synthesis

NanocatalystSynthetic MethodReaction ConditionsAdvantagesReference(s)
Iron-based nanoparticlesFriedlander annulationSolvent-free or in green solvents (e.g., ethanol)Recyclable, low toxicity, high surface area acs.orgnih.gov
Copper-functionalized nanocatalystsMulticomponent reactionsModerate temperatures, often in ethanolHigh efficiency, recyclability nih.gov
Zinc-based nanocatalystsFriedlander synthesisSolvent-freeSuperior activity and reusability mlsu.ac.in
Silica (B1680970) nanoparticlesFriedlander hetero-annulationMicrowave irradiationHigh yields, short reaction times, robust recyclability

Reductive Cyclization Approaches for Substituted Quinolines

Reductive cyclization represents a significant strategy for the synthesis of the quinoline core structure. This approach typically involves the reduction of a functional group, commonly a nitro group, on a suitably substituted benzene (B151609) ring, which then facilitates an intramolecular cyclization to form the heterocyclic quinoline system. Various methodologies have been developed that leverage this principle to afford substituted quinolines in good yields. organic-chemistry.org

One facile method involves the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org In this process, the reduction of the nitro group under acidic conditions initiates a Meyer–Schuster rearrangement. This rearrangement converts the propargyl alcohols into enones, which subsequently undergo cyclization to form the quinoline ring. organic-chemistry.org A variety of reducing agents have been tested for this transformation, with several providing high yields of the desired substituted quinolines. organic-chemistry.org

Table 1: Efficacy of Reducing Agents in the Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols. organic-chemistry.org
Reducing AgentReported Yield
Fe/HCl82–95%
Zn/AcOH82–95%
SnCl2/HCl82–95%
TiCl3Poor

Another prominent approach is the transition-metal-catalyzed reductive cyclization. For instance, the reductive cyclization of o-nitro-substituted Baylis–Hillman acetates can be catalyzed by [Cp*Fe(CO)2]2 using carbon monoxide as the reductant to produce 3-substituted quinolines in moderate to good yields. acs.org This method highlights the utility of organometallic catalysts in facilitating the key reductive and cyclization steps. acs.org

Furthermore, the synthesis of the quinoline nucleus can be achieved through the reductive cyclization of 2-nitrostyrenes. This reaction can be performed using carbon monoxide, followed by the removal of any protecting groups to yield the final quinoline product. nih.gov These diverse reductive cyclization strategies offer versatile pathways to access the core quinoline scaffold present in this compound and its derivatives.

Purification and Isolation Techniques for this compound and Synthesized Intermediates

The isolation of pure this compound and its synthetic intermediates from reaction mixtures is critical for subsequent characterization and use. Standard laboratory techniques such as crystallization and column chromatography are routinely employed to achieve high levels of purity.

Crystallization and Recrystallization from Suitable Solvents

Crystallization is a powerful technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals and precipitates out of the solution, leaving impurities behind. For compounds structurally similar to this compound, such as other 8-hydroxyquinoline derivatives, specific solvents have proven effective.

For example, 5-acetyl-8-hydroxyquinoline has been successfully purified by recrystallization from ethanol. researchgate.net The hydrochloride salt of this same compound was purified by recrystallization from hot water, yielding colorless, hair-like needles. researchgate.net A patented method for purifying crude 8-hydroxyquinoline involves dissolving the material in a heated chloralkane solvent, followed by cooling to induce crystallization, filtration, and solvent recovery. google.com This method reportedly achieves a product purity of 99.00% to 99.90% with a high yield of 95% to 98%. google.com

Table 2: Solvents for Crystallization of 8-Hydroxyquinoline Derivatives
Compound TypeSolventSource
Substituted 8-HydroxyquinolineEthanol researchgate.net
8-Hydroxyquinoline Hydrochloride SaltHot Water researchgate.net
Crude 8-HydroxyquinolineChloralkane google.com

The general procedure often involves monitoring the reaction completion by Thin Layer Chromatography (TLC), followed by filtration and drying of the crude product before recrystallization. researchgate.net

Column Chromatography for Product Separation and Purification

Column chromatography is an indispensable technique for the separation and purification of individual compounds from a mixture. For 8-hydroxyquinoline derivatives, it has been reported as the most effective purification method compared to other techniques like washing or formation of insoluble metal complexes. researchgate.net The process involves passing a solution of the crude mixture through a column packed with a solid adsorbent (the stationary phase), most commonly silica gel. A solvent or mixture of solvents (the mobile phase or eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase, thus enabling separation.

The crude product is typically extracted into an organic solvent, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure before being subjected to column chromatography. chemicalbook.com The selection of the eluent system is crucial for achieving good separation.

Table 3: Exemplary Solvent Systems for Column Chromatography of 8-Hydroxyquinoline Derivatives
Stationary PhaseMobile Phase (Eluent)Source
Silica Gel5% - 20% Ethyl acetate (B1210297) in Cyclohexane rsc.org
Silica Gel15% Ethyl acetate/Cyclohexane and Methanol (B129727) chemicalbook.com

After loading the crude material onto the column, the eluent is passed through, and fractions are collected. orgsyn.org These fractions are then analyzed, often by TLC, to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For Ethyl 8-hydroxyquinoline-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound displays characteristic signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the ethyl ester group.

The aromatic region typically shows a set of coupled multiplets corresponding to the five protons on the quinoline core. The precise chemical shifts and coupling constants (J-values) are dictated by the electronic effects of the hydroxyl and carboxylate substituents. For the parent compound, 8-hydroxyquinoline (B1678124), aromatic protons resonate between δ 7.18 and 8.78 ppm. chemicalbook.com The electron-withdrawing nature of the ester group at the C-5 position in this compound is expected to deshield adjacent protons, shifting them downfield.

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a lower field (deshielded) compared to the methyl protons. The characteristic splitting pattern (quartet and triplet) is a result of spin-spin coupling between the two sets of protons. ucalgary.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Quinoline H2, H3, H4 ~ 7.5 - 9.0 m
Quinoline H6, H7 ~ 7.2 - 8.0 m
-OH Variable, broad s
-O-CH₂ -CH₃ ~ 4.4 q

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-¹³C NMR for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom in the structure.

Key signals include the carbonyl carbon of the ester group, which is highly deshielded and appears significantly downfield (typically δ 165-175 ppm). compoundchem.com The nine carbons of the quinoline ring resonate in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the positions of the nitrogen atom and the hydroxyl and ester substituents. The carbon attached to the hydroxyl group (C-8) is expected to be shifted downfield due to the oxygen's electronegativity. The carbons of the ethyl group appear in the aliphatic region, with the methylene carbon (-O-C H₂-) resonating at a lower field (~δ 60-65 ppm) than the methyl carbon (C H₃) (~δ 14-15 ppm). ucalgary.cacompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester) 165 - 170
Quinoline C2-C10 110 - 155
-O-CH₂ -CH₃ 60 - 65

Note: These are estimated chemical shift ranges based on known data for esters and quinoline derivatives. ucalgary.caresearchgate.netorganicchemistrydata.org

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

While 1D NMR provides information on the chemical environment of atoms, 2D NMR experiments establish their connectivity, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the -CH₂- quartet and the -CH₃- triplet of the ethyl group, confirming their adjacency. It would also reveal the coupling network among the protons on the quinoline rings, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the quartet at ~δ 4.4 ppm to the methylene carbon at ~δ 61 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu HMBC is crucial for piecing together the molecular puzzle. For instance, it would show a correlation between the methylene protons (-CH₂-) of the ethyl group and the ester carbonyl carbon (C=O), as well as with the C-5 carbon of the quinoline ring, confirming the position of the entire ethyl carboxylate group. youtube.comyoutube.com

Real-time (in situ) NMR Studies for Complexation Dynamics

The 8-hydroxyquinoline scaffold is a renowned chelating agent for various metal ions. Real-time (in situ) NMR studies are powerful for monitoring the dynamics of complex formation between 8-hydroxyquinoline analogues and metal ions in solution. nih.gov

When a metal ion like Zn(II) is introduced to a solution of an 8-hydroxyquinoline derivative, significant changes in the ¹H NMR spectrum can be observed. nih.gov Studies on similar ligands, such as 8-hydroxyquinoline-5-sulfonate (8-HQS), show that upon complexation, the chemical shifts of the aromatic protons are altered due to changes in the electronic distribution within the quinoline ring. rsc.orgrsc.org

Furthermore, the process of ligand exchange between the free and metal-bound states can lead to signal broadening. nih.gov If the exchange is fast on the NMR timescale, sharp, averaged signals are observed. If the exchange is slow, separate signals for the free ligand and the complex may be visible. At intermediate exchange rates, significant broadening of the signals occurs. By monitoring these changes in chemical shift and line width as a function of metal ion concentration or pH, researchers can gain detailed insights into the stoichiometry, stability, and kinetics of the complexation process. nih.govrsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode.

O-H Stretch: The hydroxyl group (-OH) on the quinoline ring gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz In the FTIR spectrum of pure 8-hydroxyquinoline, this peak has been observed around 3390 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch (Ester): A very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected in the region of 1730-1715 cm⁻¹. vscht.cz The conjugation with the aromatic quinoline ring system lowers the frequency from that of a typical saturated aliphatic ester (1750–1735 cm⁻¹). ucalgary.ca

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch associated with the aryl ether linkage (Ar-OH) and the C-O stretches from the ester group (O=C-O-C) will appear in the fingerprint region, typically between 1300 and 1050 cm⁻¹. vscht.cz

Upon complexation with a metal ion, the most notable change in the FTIR spectrum is often the disappearance or significant broadening and shifting of the O-H stretching band, indicating the deprotonation of the hydroxyl group and its coordination to the metal center. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3500 - 3200 Strong, Broad
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Aliphatic C-H C-H Stretch 3000 - 2850 Medium
Ester Carbonyl (C=O) C=O Stretch 1730 - 1715 Strong
Quinoline Ring C=C & C=N Stretches 1600 - 1450 Medium-Strong

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, studied by Ultraviolet-Visible (UV-Vis) spectroscopy, are characterized by transitions within the aromatic quinoline system. scirp.orgajchem-a.com The UV-Vis spectrum of 8-hydroxyquinoline (8-HQ) and its derivatives typically displays multiple absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions. researchgate.netsemanticscholar.orgresearchgate.net

The typical UV-Vis spectrum for an 8-hydroxyquinoline derivative in a solvent like methanol (B129727) would show intense absorption bands below 350 nm. scirp.orgresearchgate.net These bands are generally assigned to π→π* transitions involving the entire conjugated system of the bicyclic aromatic ring. A lower intensity, longer-wavelength band, sometimes observed as a shoulder, can be attributed to an n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. semanticscholar.org

Table 2: Typical UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives in Organic Solvents

Solventλmax 1 (nm)λmax 2 (nm)Transition TypeReference
Methanol~240-255~300-320π→π scirp.org
Chloroform (B151607)~240-255~300-320π→π scirp.org
DMSO~245-260~310-325π→π* scirp.org

Note: Data is generalized from various 8-HQ derivatives. Specific values for this compound may vary.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy reveals the photophysical properties of this compound upon electronic excitation. The parent compound, 8-hydroxyquinoline (8-HQ), is known to be weakly fluorescent in most solvents. scispace.comrroij.com This low quantum yield is often attributed to an efficient non-radiative decay pathway via excited-state intramolecular proton transfer (ESPT) from the phenolic hydroxyl group to the pyridinic nitrogen atom. mdpi.comrroij.com

Modification of the 8-HQ structure, such as through the introduction of an ester group, can significantly alter its fluorescence properties. mdpi.com Ester derivatives of 8-HQ have been shown to exhibit less fluorescence than the parent compound. mdpi.com The fluorescence emission is highly dependent on the solvent environment. researchgate.net For example, a red shift (bathochromic shift) in the fluorescence of 8-HQ ether derivatives is observed in methanol compared to less polar solvents like acetonitrile (B52724) and chloroform. mdpi.com This solvatochromism indicates a change in the dipole moment of the molecule upon excitation and stabilization of the excited state by polar solvents. semanticscholar.orgresearchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter. For 8-HQ, the quantum yield is notably low in weakly associated solvents like acetonitrile but can be higher in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Upon chelation with metal ions, the ESPT process is inhibited, leading to a significant enhancement in fluorescence intensity, a property widely used in the development of fluorescent chemosensors. rroij.comscirp.org While this compound itself is not a strong emitter, its metal complexes are expected to be highly fluorescent. rroij.com For example, the zinc and cadmium complexes of 8-hydroxyquinoline-5-sulfonic acid are strongly fluorescent. uci.edu

Table 3: General Fluorescence Characteristics of 8-Hydroxyquinoline Derivatives

Compound TypeGeneral Fluorescence IntensityKey Influencing FactorsEmission Wavelength Range (nm)
8-Hydroxyquinoline (8-HQ)WeakESPT, Solvent Polarity330 - 520
Ester Derivatives of 8-HQGenerally Weaker than 8-HQAbsence of ESPT, Structural EffectsDependent on structure and solvent
Ether Derivatives of 8-HQHigher than 8-HQInhibition of ESPTDependent on structure and solvent
Metal Complexes of 8-HQStrongInhibition of ESPT, Rigidity450 - 800 (tunable)

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, specifically their differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule, it can be a component of chiral supramolecular systems or complexes, which can then be analyzed by CD spectroscopy.

A primary application of CD spectroscopy in this context is the study of interactions between metal complexes of 8-hydroxyquinoline derivatives and biomacromolecules, such as proteins. acs.org For example, when achiral zinc(II) complexes of 8-hydroxyquinoline-based Schiff bases bind to bovine serum albumin (BSA), a chiral protein, reasonably strong induced CD (ICD) bands are observed. acs.org The appearance of these ICD signals confirms the binding of the complex to the protein and indicates that the complex is held in a specific, chiral conformation within the protein's binding site.

Furthermore, if this compound is used to synthesize a metal complex with other chiral ligands, the resulting complex will be chiral and exhibit a characteristic CD spectrum. The spectrum can provide valuable information about the absolute configuration and the geometry of the metal center (e.g., Δ or Λ isomers in octahedral complexes). The formation of tris-complexes with metal ions like Fe(III) can also lead to chiral structures whose stereochemistry can be investigated with CD spectroscopy. nih.gov Therefore, while the ligand itself is achiral, CD spectroscopy is an essential tool for characterizing the stereochemistry and interactions of its chiral metal complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique for the characterization of this compound, providing an exact measurement of its molecular weight and enabling the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₁NO₃. nih.gov

Based on this formula, the calculated monoisotopic mass is 217.07389321 Da. nih.gov HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ at m/z 218.0812 or the sodium adduct [M+Na]⁺ at m/z 240.0631. The high accuracy of HR-MS allows for the experimental mass to be measured to within a few parts per million (ppm) of the theoretical value, which unequivocally confirms the elemental composition of the compound.

In addition to molecular weight determination, HR-MS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion, characteristic product ions are generated that correspond to specific structural motifs. For this compound ([M+H]⁺, m/z 218.08), key expected fragmentation pathways would include:

Loss of ethylene: A neutral loss of C₂H₄ (28.03 Da) from the ethyl group, leading to a fragment corresponding to 8-hydroxyquinoline-5-carboxylic acid.

Loss of an ethoxy radical: Cleavage of the ester C-O bond resulting in the loss of •OCH₂CH₃ (45.06 Da).

Decarbonylation: Loss of carbon monoxide (CO, 28.00 Da) from the quinoline ring or the carboxylate group after initial fragmentation.

These fragmentation patterns provide a structural fingerprint that, combined with the accurate mass measurement, confirms the identity of this compound. libretexts.org

Table 4: HR-MS Data for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Expected m/z
Neutral Molecule [M]C₁₂H₁₁NO₃217.0739N/A
Protonated Molecule [M+H]⁺C₁₂H₁₂NO₃⁺218.0812218.0812
Sodium Adduct [M+Na]⁺C₁₂H₁₁NNaO₃⁺240.0631240.0631

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process uses electrical energy to transfer ions from the solution into the gaseous phase for analysis.

For this compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ), analysis in positive ion mode is standard. nih.gov The molecule is expected to readily protonate on the basic quinoline nitrogen atom, yielding a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 218.08. This accurate mass measurement confirms the elemental composition of the molecule. Further fragmentation of this ion (MS/MS) can provide structural information by breaking down the molecule into smaller, identifiable pieces. ESI-MS is also invaluable for characterizing the metal complexes formed by 8-hydroxyquinoline derivatives, allowing for the determination of stoichiometry and coordination in solution. mdpi.comnih.gov The high sensitivity of modern mass spectrometers allows for analysis at very low concentrations, typically in the low micromolar range. chemrxiv.org

Advanced Chromatographic and Electrophoretic Methods

Advanced separation techniques are essential for assessing the purity of this compound and separating it from reaction byproducts or related analogues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds and synthetic intermediates. openaccessjournals.com For this compound, a reversed-phase HPLC method is highly effective. This approach utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netscielo.br

The analysis of the parent compound, 8-hydroxyquinoline, often faces challenges due to its chelating properties, which can cause peak distortion on standard silica-based columns with trace metal contamination. sielc.comsielc.com Therefore, high-purity columns or the use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can offer superior peak shape and resolution. sielc.com A typical mobile phase would consist of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks. researchgate.netsielc.com For compatibility with mass spectrometry detection (LC-MS), volatile buffers such as ammonium (B1175870) formate (B1220265) are used instead of phosphoric acid. sielc.comsielc.com The lipophilicity of various 8-hydroxyquinoline derivatives can be compared using reversed-phase HPLC by determining their log k values (logarithm of the retention factor). nih.gov

Table 1: Representative HPLC Method Parameters for an 8-Hydroxyquinoline Analogue

Parameter Value
Column Primesep 200 (4.6 x 150 mm, 5 µm)
Mobile Phase 30% Acetonitrile / 70% Water with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temperature 40 °C
Injection Volume 20 µL

This table is based on a method developed for the parent compound 8-hydroxyquinoline and is adaptable for its ethyl carboxylate derivative. scielo.brsielc.com

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility, which is dependent on the ion's charge-to-mass ratio. springernature.com CZE offers advantages such as short analysis times and minimal sample consumption. nih.gov When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive method for analyzing fluorescent compounds. springernature.comnih.gov

The 8-hydroxyquinoline scaffold is known to be fluorescent, a property that is often enhanced upon chelation with metal ions. scispace.com This native fluorescence makes this compound an ideal candidate for highly sensitive analysis by CZE-LIF. mdpi.com The separation would be performed in a fused silica (B1680970) capillary filled with a conductive buffer. The charge on the molecule, and thus its electrophoretic mobility, can be manipulated by adjusting the pH of the buffer, allowing for the optimization of separation from impurities. The LIF detector uses a laser to excite the fluorescent analyte as it passes through a detection window in the capillary, and the emitted light is measured, providing detection limits that can reach picomolar concentrations. springernature.comnih.govmdpi.com

X-ray Diffraction for Solid-State Structural Determination (Single-Crystal X-ray Diffraction)

While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features. For example, the crystal structure of a similar quinoline derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been determined. iucr.org Such studies reveal critical data including the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal. iucr.orgresearchgate.net For the parent 8-hydroxyquinoline, X-ray diffraction has revealed a monoclinic polymorph (space group P2₁/n) where molecules form dimers through intermolecular hydrogen bonds. nih.govresearchgate.net This type of detailed structural data is vital for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the physical properties of the solid material. nih.gov

Table 2: Crystallographic Data for an Analogue, Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

Parameter Value
Chemical Formula C₂₄H₂₆N₂O₄S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (4)
b (Å) 22.8432 (9)
c (Å) 10.2647 (4)
β (°) 108.435 (4)
Volume (ų) 2247.90 (15)
Z (molecules/unit cell) 4

Data obtained from a study on a related quinoline derivative, illustrating the type of information yielded by single-crystal X-ray diffraction. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. Therefore, it is not used to characterize the diamagnetic this compound molecule itself. Instead, EPR is an indispensable tool for studying its paramagnetic metal complexes, for instance, with transition metals like Cu(II), Mn(III), or Cr(III). researchgate.netnih.govacs.org

When this compound acts as a ligand and chelates to a paramagnetic metal ion, the resulting complex can be analyzed by EPR. The EPR spectrum provides detailed information about the electronic structure of the metal center. Key parameters obtained from the spectrum, such as the g-values and hyperfine coupling constants, reveal the oxidation state of the metal, its coordination geometry, and the nature of the metal-ligand bonds (i.e., the degree of covalency). nih.gov For example, EPR spectroscopy has been used to confirm the effective extraction of copper from the Cu-β-amyloid complex by novel 8-hydroxyquinoline-based chelators and to characterize the resulting Cu(II)-ligand complexes. acs.org It is also used to study the spin states of iron(III) complexes with 8-hydroxyquinoline derivatives. nih.gov

Coordination Chemistry of Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Analogues

Chelation Mechanism and Ligand Donor Set (N,O) of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline and its derivatives, including Ethyl 8-hydroxyquinoline-5-carboxylate, are classic examples of bidentate ligands. scirp.orgwikipedia.org Their ability to form stable metal complexes stems from a specific structural arrangement that facilitates chelation. The key to this process lies in the proximity of the hydroxyl group at the 8-position to the nitrogen atom within the quinoline (B57606) ring. rroij.comscispace.com

The chelation mechanism involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen to act as a donor atom. rroij.comscispace.com Simultaneously, the heterocyclic nitrogen atom also donates a lone pair of electrons to the metal ion. scirp.orgscirp.orgscirp.org This dual donation from both the deprotonated oxygen and the quinoline nitrogen, the (N,O) donor set, results in the formation of a stable five-membered chelate ring with the metal ion. nih.gov This ring structure is thermodynamically favorable and is the primary reason for the high stability of the resulting metal complexes. rac.ac.inajchem-a.com The formation of these stable chelates is a hallmark of 8-hydroxyquinoline and its analogues, making them potent metal-binding agents. researchgate.netnih.govtandfonline.com

Formation of Metal Complexes with this compound

This compound readily forms complexes with a wide array of metal ions. This reactivity is characteristic of the 8-hydroxyquinoline scaffold, which is known to chelate numerous metals. rroij.comscispace.com The ester group at the 5-position modifies the electronic properties and solubility of the ligand but does not fundamentally alter its chelating nature.

Complexes of 8-hydroxyquinoline derivatives have been reported with a variety of transition metals and main group elements. Documented examples include complexes with:

Fe(III) rroij.comscispace.com

Cu(II) scirp.orgscirp.orgrac.ac.inresearchgate.net

Zn(II) rroij.comscispace.comacs.org

Al(III) rroij.comscispace.comresearchgate.net

Cd(II) mdpi.comjcsp.org.pk

Ni(II) scirp.orgscispace.comscirp.org

Ag(I) ajchem-a.com

Ru and Rh organometallic half-sandwich complexes acs.orgrsc.orgnih.gov

The formation of these complexes typically occurs by mixing a solution of the ligand with a solution of the corresponding metal salt. The reaction conditions, such as pH and solvent, can influence the stoichiometry and structure of the final product. The lipophilic character of the ligand is generally transferred to the metal complex upon formation. scirp.orgscirp.org

Stoichiometry and Geometry of Metal Complexes

The interaction between this compound and metal ions leads to the formation of complexes with specific metal-to-ligand ratios and well-defined three-dimensional structures.

The stoichiometry of metal complexes formed with 8-hydroxyquinoline derivatives is commonly determined using spectrophotometric and conductometric titration methods. scirp.orgscirp.orgscirp.orgresearchgate.net

Spectrophotometric methods , such as the mole-ratio method or Job's method of continuous variation, are frequently employed. scirp.orgscirp.org These techniques monitor the change in absorbance at a specific wavelength as the molar ratio of the ligand to the metal ion is varied. The point of maximum absorbance corresponds to the stoichiometry of the complex. rac.ac.in For many divalent metal ions like Cu(II), Ni(II), and Co(II), a metal-to-ligand (M:L) ratio of 1:2 is consistently observed. scirp.orgscirp.orgrac.ac.injcsp.org.pk For Ag(I), a 1:1 stoichiometry has been reported. ajchem-a.com

Conductometric titration is another valuable technique, particularly for ions like Cu(II). scirp.orgscirp.org In this method, the conductivity of a metal salt solution is measured as the ligand solution is incrementally added. A distinct change in the slope of the conductivity curve indicates the endpoint of the complexation reaction, revealing the stoichiometry. scirp.orgresearchgate.net This method has also confirmed a 1:2 (M:L) ratio for the Cu(II)-8-hydroxyquinoline complex. scirp.orgscirp.org

The following table summarizes typical stoichiometries found for metal complexes with 8-hydroxyquinoline and its derivatives.

Metal IonTypical M:L RatioMethod of Determination
Cu(II)1:2Spectrophotometry, Conductometry
Ni(II)1:2Spectrophotometry
Co(II)1:2Spectrophotometry
Cd(II)1:2Spectrophotometry
Ag(I)1:1Spectrophotometry
Al(III)1:3-

The coordination geometry of the metal center in these complexes is dictated by the metal ion's coordination number and the nature of the ligands. For complexes with 8-hydroxyquinoline derivatives, several geometries are commonly observed.

Square Planar: This geometry is frequently adopted by Cu(II) complexes where two bidentate ligands coordinate to the metal center, resulting in a CuN₂O₂ chromophore. scirp.orgscirp.orgscirp.org The four donor atoms from the two ligands lie in the same plane as the central copper ion.

Octahedral: Many divalent metal ions, such as Ni(II) and Co(II), form octahedral complexes. scirp.orgscirp.orgscirp.org In a 1:2 (M:L) complex, the two 8-hydroxyquinoline derivative ligands occupy four coordination sites. The remaining two positions in the octahedral sphere are typically filled by solvent molecules, such as water. scirp.orgscirp.org Tris(8-hydroxyquinolinate) complexes, like Alq₃, also exhibit an octahedral geometry. researchgate.net

Distorted Geometries: Due to the geometric constraints imposed by the chelating ligands, deviations from ideal geometries are common. For instance, some Zn(II) complexes with 8-hydroxyquinoline derivatives show a distorted octahedral coordination sphere. acs.org Similarly, EPR studies of Cu(II) complexes often suggest a tetragonally elongated pseudo-octahedral arrangement. researchgate.net

The following table outlines common coordination geometries for selected metal ions.

Metal IonCoordination NumberCommon Geometry
Cu(II)4Square Planar
Ni(II)6Octahedral
Co(II)6Octahedral
Zn(II)6Distorted Octahedral
Al(III)6Octahedral

Solution Chemistry and Stability of Metal Chelates

The behavior of metal chelates in solution is critical for understanding their reactivity and potential applications. This involves studying the equilibrium between the free metal ion, the ligand, and the formed complex, as well as quantifying the stability of the complex.

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). For a 1:2 metal-ligand complex, the stepwise formation can be represented by the following equilibria:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

Studies on 8-hydroxyquinoline and its derivatives have consistently shown the formation of highly stable metal chelates. rac.ac.inajchem-a.com The stability constants are typically determined through potentiometric or spectrophotometric titrations, where changes in pH or absorbance are monitored as a function of reactant concentrations. mcmaster.canih.govuncw.edunih.gov

For example, the Cu(II) complexes of 8-hydroxyquinoline derivatives exhibit high stability, which is a key factor in their wide range of applications. nih.govnih.gov The stability of these complexes is influenced by factors such as the basicity of the ligand's donor atoms and the nature of the solvent. mcmaster.ca Comprehensive evaluations of equilibrium constants for 8-hydroxyquinoline and its metal chelates have been compiled to provide reliable data for researchers. elsevier.com

The following table provides illustrative stability constant data for complexes of 8-hydroxyquinoline-2-carboxylic acid, a related tridentate ligand, demonstrating the high stability typical of this class of compounds. uncw.edu

Metal IonLog K₁
Cu(II)12.00
Pb(II)11.35
La(III)10.13
Gd(III)9.89
Zn(II)9.10
Cd(II)8.57
Ca(II)6.16
Mg(II)4.93

Data for 8-hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO₄ at 25 °C. uncw.edu

Influence of pH and Solvent on Complex Formation and Stability

The formation and stability of metal complexes with this compound and its analogues are profoundly influenced by the pH of the solution and the nature of the solvent system. These factors dictate the protonation state of the ligand and the solvation energies of the reacting species, thereby controlling the thermodynamics and kinetics of complexation.

Influence of pH:

The pH of the medium is a critical parameter governing the formation of metal-8-hydroxyquinoline complexes. The 8-hydroxyquinoline (8-HQ) moiety is a monoprotic, bidentate chelating agent, meaning it possesses two donor atoms (nitrogen and oxygen) and can lose one proton from its hydroxyl group upon coordination. scirp.orgscirp.org The availability of the deprotonated form of the ligand, which is the active species for chelation, is directly dependent on the pH.

Studies on 8-HQ derivatives show that complex formation is highly pH-sensitive. For instance, the synthesis of specific metal complexes is often optimized by adjusting the pH to a specific value; a pH of ~5.6 is used for copper systems, while a pH of ~7.3 is optimal for certain nickel and cobalt systems. scirp.orgscirp.org Spectroscopic titrations reveal that changes in pH alter the coordination environment and can lead to the formation of different complex species. For example, in studies with a 5-nitro-8-hydroxyquinoline-proline hybrid and Cu(II), various species such as [Cu(HL)]⁺, [Cu(L)], [Cu(LH)₂], [Cu(LH)(L)]⁻, and [Cu(L)₂]²⁻ are formed at different pH values. nih.gov The transformation between these species is often accompanied by noticeable shifts in UV-vis absorption spectra. nih.gov The protonation constants (pKa values) of the ligand are fundamental to this behavior, and these apparent constants can be shifted to lower pH in the presence of competing metal ions. uncw.edu

The table below illustrates the pH-dependent speciation of a Cu(II) complex with an 8-hydroxyquinoline analogue, as determined by spectroscopic analysis. nih.gov

Table 1: pH-Dependent Species in a Cu(II)-8-Hydroxyquinoline Analogue System

pH RangeDominant SpeciesObservation
Acidic (e.g., < 6.5)[Cu(HL)]⁺Initial complex formation with the protonated ligand.
Neutral to Mildly Basic (e.g., 6.5 - 9.3)[Cu(L)]Deprotonation of the ligand leads to a new dominant species with a significant red shift in the absorption spectrum. nih.gov
Basic (e.g., > 9.3)Bis-ligand complexes (e.g., [Cu(L)₂]²⁻)Formation of more complex species with higher ligand-to-metal ratios.

Influence of Solvent:

The choice of solvent plays a significant role in the stability and thermodynamics of complex formation. researchgate.net Solvents influence the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex. The solvating ability of the solvent, often described by parameters like the Guttmann donor number, is a key factor. researchgate.net

Conductometric and spectroscopic studies are often performed in various organic solvents such as ethanol (B145695), acetonitrile (B52724), methanol (B129727), chloroform (B151607), and dimethyl sulfoxide (B87167) (DMSO) to characterize the resulting complexes. scirp.orgresearchgate.net Research has shown that solvent type can significantly impact the stability constants of complexes. For instance, in one study, acetonitrile was found to yield the highest stability constants for certain Schiff base complexes, followed by a 1:1 mixture with ethanol, and then pure ethanol. researchgate.net The thermodynamic nature of the complexation reaction (i.e., whether it is exothermic or endothermic) can also vary with the solvent system. researchgate.net Furthermore, the inherent properties of the ligand, such as the presence of zwitterionic functional groups in some analogues, can be exploited to enhance solubility in aqueous solutions. nih.gov

Ligand Exchange Dynamics and Protein Adduct Stabilization in Biological Environments

In biological systems, the interaction of metal-8-hydroxyquinoline complexes with biomolecules like proteins is a dynamic process that can involve ligand exchange and the formation of stable metal-protein adducts. These interactions are crucial for the mechanism of action of many biologically active 8-hydroxyquinoline derivatives.

Ligand Exchange Dynamics:

When a metal-8-hydroxyquinoline complex encounters a protein, the ligands of the original complex can be partially or fully exchanged for amino acid residues on the protein surface. A clear example of this is seen in the interaction between the vanadium complex [VIVO(8-HQ)₂] and bovine pancreatic ribonuclease (RNase A). rsc.org Crystallographic studies at pH 5.1 demonstrated that upon binding to the protein, one of the 8-hydroxyquinolinato (8-HQ) ligands is displaced and replaced by a water molecule and the side-chain of a glutamate (B1630785) residue (Glu111) from the protein. rsc.org This ligand exchange event leads to the formation of a ternary adduct consisting of the metal ion, the remaining 8-HQ ligand, and the protein. rsc.org

Protein Adduct Formation and Stabilization:

The binding of a metal-8-hydroxyquinoline fragment to a protein results in a metal-protein adduct. This binding can be either covalent, through coordination with amino acid side chains, or non-covalent. nih.govresearchgate.net Studies with hen egg white lysozyme (B549824) (HEWL) have shown that a [VIVO(8-HQ)(H₂O)]⁺ fragment can interact covalently with the solvent-exposed aspartate residue Asp119. nih.govresearchgate.net In contrast, a different species, cis-[VIVO(8-HQ)₂(H₂O)], was found to bind non-covalently with arginine (Arg128) and lysine (B10760008) (Lys96) residues from a symmetry-related molecule in the crystal lattice. nih.govresearchgate.net

The stability of these adducts is not governed solely by the thermodynamic stability of the initial complex but is also influenced by the steric and structural properties of the ligands and the local protein environment. rsc.org The stabilization of these adducts can be significantly enhanced by secondary interactions. For example, the covalent binding to Asp119 in HEWL is further stabilized by a π-π stacking interaction with a nearby tryptophan (Trp62) and a hydrogen bond with an asparagine (Asn103) from an adjacent protein molecule, highlighting the importance of protein-protein interactions in adduct stabilization. nih.govresearchgate.net The specific nature of the coordination can also be pH-dependent; EPR data for the RNase A adduct showed that the vanadium center is coordinated by different residues at different pH values. rsc.org

Table 2: pH-Dependent Coordination in a VIVO–8-HQ–RNase A Adduct

pHCoordinating Protein/Solvent Species
5.1(Glu-COO⁻; H₂O) rsc.org
7.4(His-N; H₂O) rsc.org
8.4(His-N; OH⁻) or (Ser/Thr-O⁻, H₂O) rsc.org

Redox Properties of Metal-8-Hydroxyquinoline Complexes

The redox behavior of metal-8-hydroxyquinoline complexes is a key aspect of their chemical and biological activity. These complexes can act as either antioxidants or pro-oxidants, depending on the coordinated metal ion, the specific 8-HQ derivative, and the biological context. nih.govtandfonline.com This dual activity is central to their proposed mechanisms of action in various therapeutic applications.

The 8-hydroxyquinoline scaffold itself possesses notable reducing properties and can exhibit strong antioxidant activity, potentially more potent than that of flavonoids like catechin (B1668976) and quercetin. nih.gov This intrinsic antioxidant capacity is not solely dependent on iron chelation. nih.gov

However, when 8-hydroxyquinoline and its analogues chelate redox-active transition metals, particularly iron (Fe) and copper (Cu), the resulting complexes can become redox-active and promote pro-oxidant effects. tandfonline.commdpi.com In this role, the lipophilic metal complex can enter cells and participate in redox cycling. tandfonline.com The metal center within the complex can facilitate the generation of reactive oxygen species (ROS), such as the hydroxyl radical (OḢ), through reactions like the Fenton reaction. tandfonline.com This generation of ROS can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA, a mechanism implicated in the anticancer activity of some 8-HQ derivatives. tandfonline.com

Conversely, complexation can also modulate the redox potential of the ligand and lead to enhanced antioxidant effects. For instance, certain manganese-8HQ complexes have been shown to possess superoxide (B77818) dismutase (SOD)-mimetic activity, which is an antioxidant function. nih.gov The introduction of substituents onto the 8-HQ ring, such as a nitro group, can also alter the redox properties, potentially enabling bioreductive activation of the compound. mdpi.com

Cyclic voltammetry is a primary technique used to investigate the redox properties of these metal complexes, providing insights into their electron transfer processes. nih.govmdpi.com Studies using this technique have confirmed the reducing properties of 8-quinolinol and have been used to characterize the redox behavior of its iron and copper complexes. nih.govmdpi.com

Table 3: Summary of Redox Behaviors of Metal-8-Hydroxyquinoline Complexes

Complex TypeObserved Redox BehaviorProposed MechanismReference
Free 8-HydroxyquinolineAntioxidantActs as a reducing agent, scavenging free radicals. nih.gov
Iron (Fe)-8HQ ComplexesPro-oxidantCatalyzes the generation of reactive oxygen species (ROS), leading to oxidative damage. tandfonline.com
Copper (Cu)-8HQ ComplexesPro-oxidantEnhances cytotoxic activity through the elevation of ROS. tandfonline.com
Manganese (Mn)-8HQ ComplexesAntioxidantExhibits superoxide dismutase (SOD)-mimetic activity. nih.gov

Photophysical Properties and Fluorescent Behavior of 8 Hydroxyquinoline Carboxylates

Intrinsic Fluorescence Characteristics of 8-Hydroxyquinoline (B1678124) and its Esters

8-Hydroxyquinoline (8-HQ), the parent compound of the carboxylate series, exhibits fascinating and complex fluorescence characteristics that are highly dependent on its environment. In many solvents, 8-HQ is weakly fluorescent or even non-fluorescent. mdpi.comrroij.comscispace.com This low fluorescence quantum yield is a hallmark of the 8-HQ molecule and is primarily attributed to an efficient quenching pathway involving excited-state intramolecular proton transfer (ESPT). mdpi.comresearchgate.net Upon photoexcitation, the hydroxyl group at the 8-position becomes more acidic, while the nitrogen atom in the pyridine (B92270) ring becomes more basic, facilitating the transfer of a proton. This process leads to the formation of a non-fluorescent tautomer, providing a rapid, radiationless deactivation pathway for the excited state. acs.orgnih.gov

The fluorescence of 8-HQ can be observed under specific conditions and often displays dual emission bands, suggesting the presence of multiple emitting species in equilibrium. For instance, in various solvents, fluorescence can be seen in the 330-410 nm range. The intensity and position of these bands are strongly influenced by solvent polarity, concentration, and the excitation wavelength. In aprotic polar solvents like dimethylformamide and dimethyl sulfoxide (B87167), a higher quantum yield is observed compared to hydroxylic solvents, where hydrogen bonding can further quench fluorescence.

Ester derivatives of 8-hydroxyquinoline, such as Ethyl 8-hydroxyquinoline-5-carboxylate, generally exhibit lower fluorescence intensity than the parent 8-HQ molecule. mdpi.comnih.gov The substitution at the hydroxyl group (O-substituent) prevents the formation of the intramolecular hydrogen bond that is a precursor to the ESPT process. However, the ester group itself can introduce other deactivation pathways. Theoretical and experimental studies on quinolin-8-yl benzoate, an ester derivative, show that these compounds are often non-coplanar structures, which can affect their electronic properties and fluorescence. mdpi.comresearchgate.net In general, while ether derivatives of 8-HQ tend to be more fluorescent than 8-HQ (due to the blockage of ESPT without adding significant quenching pathways), ester derivatives are typically less fluorescent. mdpi.comnih.gov

Table 1: Representative Fluorescence Characteristics of 8-Hydroxyquinoline in Various Solvents

Solvent Excitation λ (nm) Emission λ (nm) Observations
Ethanol (B145695) 290 ~365 and ~410 (overlapping) Dual emission bands observed.
Ethylene Glycol 290 ~365 and ~410 Shows two overlapping bands.
DMSO 290 ~365 and ~410 High quantum yield observed.
Propanol/DMF Mixture 290 Iso-emissive point ~410 Indicates formation of hydrogen-bonding complexes.
Acidic Media (High Conc.) - ~427 Green fluorescence due to cationic species is quenched.

Mechanism of Fluorescence Quenching and Enhancement

The fluorescence of 8-hydroxyquinoline (8-HQ) and its derivatives is fundamentally governed by the process of Excited State Proton Transfer (ESPT). In its ground state, 8-HQ exists predominantly in an "enol" form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the quinoline (B57606) nitrogen. nih.govnih.gov Upon absorption of light, the molecule is promoted to an excited state where the proton acidity of the hydroxyl group and the proton basicity of the nitrogen atom are significantly increased.

This change in acidity/basicity facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen atom, creating an excited "keto" tautomer. acs.orgnih.gov This ESPT process is a highly efficient, radiationless deactivation channel that quenches the fluorescence of the enol form. researchgate.netrsc.org The keto tautomer itself is typically non-emissive or weakly emissive and quickly returns to the ground state, dissipating the absorbed energy as heat. nih.gov Theoretical studies confirm that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer with a negligible energy barrier. nih.gov Consequently, 8-HQ is weakly fluorescent in most environments where this proton transfer can freely occur. rroij.comscispace.com

A dramatic enhancement of fluorescence, often referred to as chelation-enhanced fluorescence (CHEF), is a defining characteristic of 8-hydroxyquinoline and its derivatives upon binding with metal ions. mdpi.comrroij.comresearchgate.net When 8-HQ or a derivative like this compound coordinates with a metal ion (e.g., Al³⁺, Mg²⁺, Zn²⁺), the hydroxyl proton is displaced and a stable chelate ring is formed involving the oxygen and nitrogen atoms. scispace.comnih.govresearchgate.net

The removal of the phenolic proton fundamentally alters the photophysical landscape of the molecule. By eliminating the proton donor, the ESPT pathway, which is the primary cause of fluorescence quenching, is inhibited. mdpi.comnih.govacs.orgacs.org This blockage of the non-radiative decay channel forces the excited molecule to relax through radiative pathways, resulting in a significant "turn-on" of fluorescence. researchgate.netresearchgate.net

Furthermore, the formation of the metal-ligand complex increases the structural rigidity of the molecule. rroij.comscispace.com This rigidity reduces the energy loss through vibrational and rotational motions, further enhancing the fluorescence quantum yield. The resulting metal complexes are often highly emissive, forming the basis for the widespread use of 8-HQ derivatives as fluorescent sensors. researchgate.netresearchgate.netresearchgate.net The intensity and color of the emission are dependent on the specific metal ion, the substituents on the quinoline ring, and the solvent environment. rroij.comdocumentsdelivered.com

Influence of O-Substituents and Other Functional Groups on Emission Spectra

The emission properties of 8-hydroxyquinoline (8-HQ) derivatives are highly tunable through chemical modification, particularly by altering the substituents on the quinoline ring. The nature and position of these functional groups can significantly impact the molecule's electronic structure, thereby shifting the emission wavelength and affecting the fluorescence intensity of their metal complexes. mdpi.comrroij.comdocumentsdelivered.com

O-substituents, which replace the hydrogen of the hydroxyl group, have a profound effect. As discussed, these modifications block the ESPT pathway. However, the nature of the substituent is critical. Ether derivatives (O-R) tend to exhibit higher fluorescence compared to 8-HQ itself. mdpi.comnih.gov In contrast, ester derivatives (O-C(O)R), such as this compound, often show reduced fluorescence compared to the parent 8-HQ. mdpi.comnih.gov This suggests that the ester group may introduce alternative non-radiative decay pathways that diminish the fluorescence output.

Functional groups on the quinoline ring also play a crucial role, especially in the context of metal complexes. The electronic properties of the substituent dictate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-withdrawing groups (e.g., halogen, nitro, or the carboxylate group in this compound) attached to the C-5 position are expected to lower the energy levels of both the HOMO and LUMO. This often results in a blue-shift (a shift to shorter wavelengths) of the emission spectrum of the corresponding metal complex. rroij.comdocumentsdelivered.comnih.gov

Electron-donating groups (e.g., alkyl, amino) at the C-5 or C-7 position tend to raise the energy of the HOMO more than the LUMO, narrowing the HOMO-LUMO gap. This typically causes a red-shift (a shift to longer wavelengths) in the emission. rroij.comrsc.org

This predictable manipulation of emission color is fundamental to designing fluorescent materials for specific applications, such as tuning materials for organic light-emitting diodes (OLEDs) that can emit across the visible spectrum from blue to red. rroij.comresearchgate.net

Table 2: Effect of Substituents on the Fluorescence Emission of 8-Hydroxyquinoline Metal Complexes

Substituent Type at C-5 Example Group Expected Effect on Emission Wavelength Reference
Electron-Withdrawing Halogen (-Cl, -Br) Blue-shift documentsdelivered.comnih.gov
Electron-Withdrawing Carboxylate (-COOR) Blue-shift rroij.com
Electron-Donating Aryl (-Ph) Red-shift rroij.com

Solvatochromism and Environmental Sensitivity of Fluorescence

The fluorescence of 8-hydroxyquinoline (8-HQ) and its derivatives, including esters like this compound, is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the molecule's dipole moment upon excitation and specific interactions, such as hydrogen bonding, with solvent molecules. mdpi.combohrium.com

The absorption and emission spectra of 8-HQ derivatives can shift to either shorter (blue shift or hypsochromic shift) or longer (red shift or bathochromic shift) wavelengths depending on the polarity of the solvent. nih.gov For instance, the absorption spectrum of 8-HQ in the less polar chloroform (B151607) is slightly blue-shifted compared to its spectrum in more polar solvents like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov This is attributed to the stabilization of the ground state by the intramolecular hydrogen bond, which is sensitive to solvent polarity. mdpi.com

For O-substituted derivatives where intramolecular hydrogen bonding is absent, the solvatochromic effects are still prominent. A study on various ether and ester derivatives of 8-HQ revealed that the fluorescence emission is dependent on the solvent. For example, ether derivatives showed a red shift in methanol compared to acetonitrile and chloroform. mdpi.com Conversely, some ester derivatives exhibited negative solvatochromism, where the emission blue-shifts as the solvent polarity increases. mdpi.com

This strong dependence on the solvent environment means that the photophysical properties measured in one solvent cannot be readily extrapolated to another. acs.org The ability of the solvent to form hydrogen bonds is particularly influential, as it can provide an intermolecular proton transfer pathway that competes with fluorescence. bohrium.com The quenching of 8-HQ fluorescence in hydroxylic solvents is a well-documented example of this environmental sensitivity. This characteristic is crucial for the application of these compounds as environmental probes, where changes in fluorescence can signal changes in the local polarity or composition of the medium.

Applications in Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺)

The ability of 8-hydroxyquinoline (8-HQ) and its derivatives to exhibit a dramatic increase in fluorescence upon metal chelation makes them exceptional candidates for designing fluorescent chemosensors. rroij.comscispace.com These sensors operate on a "turn-on" mechanism, where the ligand is initially non-fluorescent or weakly fluorescent, and the formation of a complex with a target metal ion triggers a strong emission. researchgate.net this compound, with its chelating core, fits within this class of compounds. Derivatives of 8-HQ have been successfully employed to detect a wide range of biologically and environmentally significant metal ions. scispace.comnih.gov

Aluminum (Al³⁺): 8-HQ derivatives are highly effective sensors for Al³⁺. The formation of the Alq₃ complex, a stable 1:3 metal-to-ligand complex, is known for its intense green fluorescence and is a benchmark material in OLED technology. rroij.comresearchgate.net Schiff-base derivatives of 8-HQ have been designed for the selective and sensitive turn-on detection of Al³⁺ with detection limits in the nanomolar range. rsc.org The strong fluorescence is a result of the inhibition of ESPT and the formation of a rigid complex structure. researchgate.net

Magnesium (Mg²⁺): While many fluorescent probes struggle to differentiate Mg²⁺ from the more abundant Ca²⁺, specific 8-HQ derivatives have been developed that show high affinity and selectivity for Mg²⁺. researchgate.netresearchgate.netnih.gov For example, diaza-18-crown-6 ethers appended with two 8-hydroxyquinoline units bind Mg²⁺ with high affinity and show a strong fluorescence increase, with minimal interference from Ca²⁺ or alkali metal ions. researchgate.netacs.org

Zinc (Zn²⁺): Zn²⁺ is another key target for 8-HQ based sensors. Upon coordination with derivatives of 8-HQ, Zn²⁺ effectively inhibits the ESPT process, leading to a significant fluorescence enhancement. nih.govacs.orgacs.org These sensors have been used for detecting Zn²⁺ in various media, and their sensitivity can be exceptionally high, with some tripodal 8-HQ ligands achieving detection limits in the nanomolar range. researchgate.netresearchgate.net The fluorescence intensity of the resulting zinc complexes is influenced by substituents on the quinoline ring. documentsdelivered.comnih.govresearchgate.net

Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺): Unlike the turn-on sensing of Al³⁺, Mg²⁺, and Zn²⁺, detection of paramagnetic ions like Cu²⁺, Fe²⁺, and Fe³⁺ by 8-HQ derivatives often occurs via a "turn-off" or fluorescence quenching mechanism. nih.gov The unpaired electrons in these metal ions provide an efficient pathway for the de-excitation of the fluorophore through electron or energy transfer, quenching the fluorescence even after the ESPT process has been blocked. This selective quenching allows for the detection of these ions. In some cases, displacement assays are designed where a fluorescent complex (e.g., with Zn²⁺) is quenched by the addition of Cu²⁺.

Table 3: Overview of 8-Hydroxyquinoline Derivatives as Metal Ion Chemosensors

Target Ion Typical Sensing Mechanism Key Features
Al³⁺ Fluorescence "Turn-On" (CHEF) High sensitivity, forms stable and highly emissive complexes. rsc.orgresearchgate.net
Mg²⁺ Fluorescence "Turn-On" (CHEF) Can be designed for high selectivity over Ca²⁺. researchgate.netnih.gov
Zn²⁺ Fluorescence "Turn-On" (CHEF) Widely used, high quantum yields, sensitive detection. acs.orgresearchgate.netnih.gov
Cu²⁺ Fluorescence Quenching Paramagnetic quenching of the ligand or its fluorescent complexes. nih.gov

| Fe²⁺/Fe³⁺ | Fluorescence Quenching | Paramagnetic quenching provides a turn-off sensing mechanism. |

Computational and Theoretical Investigations of Ethyl 8 Hydroxyquinoline 5 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric, electronic, and spectroscopic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For derivatives of 8-hydroxyquinoline (B1678124), DFT has been used to calculate geometric parameters like bond lengths and angles.

Theoretical studies on related compounds, such as 5-ethoxymethyl-8-hydroxyquinoline, have shown that these molecules can adopt a non-planar structure. researchgate.net The planarity can be influenced by the nature and size of substituents on the quinoline (B57606) ring system. In one study, the optimized geometry of 5-ethoxymethyl-8-hydroxyquinoline was calculated using DFT (B3LYP) and Hartree-Fock methods, revealing a non-planar conformation stabilized by various intramolecular and intermolecular interactions. researchgate.net For Ethyl 8-hydroxyquinoline-5-carboxylate, the ethyl carboxylate group at the 5-position would be a key factor in its conformational analysis, with rotation around the C-C and C-O single bonds leading to different conformers. The most stable conformer would be identified by comparing the calculated total energies.

Table 1: Representative Calculated Bond Lengths for 8-Hydroxyquinoline Derivatives from DFT Studies Note: This table presents data for related compounds to illustrate typical theoretical findings, as specific data for this compound was not available in the cited literature.

Bond Calculated Bond Length (Å) (HQS-CHQ cocrystal) sci-hub.se Reported Experimental Value (Å) sci-hub.se
C-S 1.7783 1.7842
S=O 1.4674, 1.4625 1.4482, 1.4571

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and low kinetic stability, as it requires less energy to excite an electron from the ground to an excited state. sci-hub.se For 8-hydroxyquinoline and its derivatives, DFT calculations have been used to determine these energies. For the parent 8-HQ, the calculated energy gap is approximately 4.52 eV. researchgate.net Studies on other derivatives show how substituents can alter this gap; for instance, the energy gap varies in a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070), indicating changes in chemical reactivity. sci-hub.se The analysis of HOMO and LUMO energy properties helps define the electron-donating and receiving capacity of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for 8-Hydroxyquinoline and Related Derivatives Note: Data is compiled from various DFT studies on the 8-HQ scaffold.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
8-Hydroxyquinoline (8-HQ) researchgate.net - - 4.52
5-chloro-8-hydroxyquinoline (CHQ) sci-hub.se - - 3.119
8-hydroxyquinoline-5-sulfonic acid (HQS) sci-hub.se - - 2.506

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are based on Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

Key reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1 / η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Visible spectrum.

For 8-hydroxyquinoline derivatives, TD-DFT has been successfully used to simulate UV-Vis spectra, showing good agreement with experimental results. The choice of functional and basis set is important for accuracy. For instance, studies on 8-HQ derivatives have shown that calculations can reproduce experimental absorption wavelengths well. chemrxiv.org These theoretical spectra help in assigning the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the quinoline chromophore. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), which often improves the accuracy of the predicted spectra.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for studying the stability of a ligand bound to a biological target, such as a protein or enzyme.

While specific MD simulation studies for this compound were not found, research on related 8-hydroxyquinoline derivatives demonstrates the utility of this technique. researchgate.netnih.gov An MD simulation typically starts with a docked complex of the ligand and its target protein. The system is then solvated in a water box with ions to mimic physiological conditions, and the Newtonian equations of motion are solved for all atoms over a defined period, often nanoseconds to microseconds.

The stability of the ligand-protein complex is assessed by analyzing the simulation trajectory. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and remains in a stable binding mode. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values can highlight flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

For example, MD simulations have been used to evaluate the stability of complexes between 8-hydroxyquinoline derivatives and targets like decarboxylase, suggesting their potential as drug candidates. researchgate.net

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations for Binding Energies

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy (ΔGbind) of a ligand to a protein. nih.gov It offers a balance between computational cost and accuracy, making it more rigorous than docking scores but less intensive than methods like free energy perturbation.

The binding free energy is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM is the change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.

ΔGsolv is the change in solvation free energy, composed of polar and non-polar contributions. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is estimated from the Solvent-Accessible Surface Area (SASA). nih.govnih.gov

TΔS is the change in conformational entropy upon binding, which is computationally demanding to calculate and is often omitted, leading to the reporting of relative binding energies.

MM-GBSA has been applied to various quinoline-based systems to estimate their binding affinities. For instance, in a study of pyrido fused imidazo[4,5-c]quinoline derivatives as potential anti-tumor agents, MM-GBSA was used to rescore docking poses and calculate binding energies to the PI3K target. frontiersin.orgnih.gov These calculations provide a more quantitative estimate of how strongly a ligand binds to its target, which is essential for lead optimization in drug design.

Table 3: Example MM-GBSA Binding Free Energy Components for a Ligand-Protein Complex Note: This table illustrates the typical components calculated in an MM-GBSA study, with hypothetical values for demonstration purposes, as specific data for this compound was not available in the cited literature.

Energy Component Value (kcal/mol)
ΔEvdW (van der Waals) -45.0
ΔEelec (Electrostatic) -20.0
ΔGpolar (Polar Solvation) +30.0
ΔGnonpolar (Non-polar Solvation) -5.0

| ΔGbind (Total Binding Energy) | -40.0 |

Molecular Docking Studies for Ligand-Protein Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in publicly accessible literature, numerous studies on closely related 8-hydroxyquinoline (8-HQ) derivatives provide significant insights into their potential ligand-protein interactions.

These studies reveal that the 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, capable of forming various types of non-covalent interactions with protein active sites. The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position are key features, often acting as hydrogen bond acceptors and donors, respectively. They can also participate in metal chelation within metalloenzymes. The aromatic rings are well-suited for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

For instance, docking studies of various 8-HQ derivatives against targets such as the anti-apoptotic protein Bcl-2 have been performed to investigate potential anticancer activity. In these simulations, the ligands typically position themselves within the hydrophobic groove of the protein, with the quinoline core establishing hydrophobic contacts and the hydroxyl group forming critical hydrogen bonds with residues like Aspartate or Arginine. Similarly, studies on quinoline derivatives as potential antimalarial agents have used docking to explore interactions with enzymes like Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT).

The ethyl carboxylate group at the 5-position of the target molecule would be expected to influence its binding mode. This group can act as a hydrogen bond acceptor and introduce additional steric and electronic factors that determine the ligand's orientation in the binding pocket. A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the active site of a selected protein target to predict its binding affinity (scoring function) and identify key interactions.

Table 1: Representative Molecular Docking Interactions for 8-Hydroxyquinoline Derivatives with Various Protein Targets

Derivative ClassProtein TargetKey Interacting Residues (Example)Type of InteractionBinding Affinity (Example Range)
2-Aryl-quinoline-4-carboxylic acidsLeishmania major N-myristoyltransferase (LmNMT)Tyr217, Leu421, His219Hydrogen bonding, Hydrophobic-9.3 to -12.3 kcal/mol
2H-thiopyrano[2,3-b]quinolinesCB1a (Anticancer Peptide)LYS-7, ILE-8, TRP-12Hydrogen bonding, Hydrophobic-5.3 to -6.1 Kcal/mol
Vanadyl-8-hydroxyquinoline complexesRibonuclease A (RNase A)His119, Gln69, Asn71π-π stacking, Hydrogen bondingNot specified
Quinoline-1,4-quinone hybridsBCL-2 (Anti-apoptotic protein)Not specifiedNot specifiedNot specified

In Silico Prediction of Pharmacokinetic Properties (ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. These computational models help to identify candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures. For this compound, ADMET properties can be predicted using various computational tools and established principles like Lipinski's Rule of Five.

The fundamental physicochemical properties of this compound computed and available in public databases serve as the basis for these predictions. These properties are then used by various models to forecast its behavior in the body.

Absorption: Oral bioavailability is a key parameter. Predictions for 8-hydroxyquinoline derivatives often suggest good absorption, as they generally comply with Lipinski's rules (e.g., molecular weight < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). The total polar surface area (TPSA) is another important descriptor; values below 140 Ų are generally associated with good cell permeability.

Distribution: The extent to which a drug distributes into tissues is related to its lipophilicity (logP) and binding to plasma proteins. The blood-brain barrier (BBB) penetration is a critical factor for CNS-active drugs and can be predicted based on molecular size, polarity, and specific structural motifs.

Metabolism: In silico tools can predict the likelihood of a molecule being a substrate or inhibitor of major metabolic enzymes, such as the Cytochrome P450 (CYP) family. The quinoline ring can be susceptible to oxidation.

Excretion: This involves predicting the primary routes of elimination from the body, such as renal or biliary excretion.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property / ParameterPredicted Value / ClassificationSignificance in PharmacokineticsSource
Physicochemical Properties
Molecular FormulaC₁₂H₁₁NO₃Basic molecular information
Molecular Weight217.22 g/mol Complies with Lipinski's rule (<500); influences absorption and diffusion.
XLogP32.5Complies with Lipinski's rule (<5); indicates good balance of solubility and permeability.
Hydrogen Bond Donors1Complies with Lipinski's rule (≤5); influences solubility and binding.
Hydrogen Bond Acceptors4Complies with Lipinski's rule (≤10); influences solubility and binding.
Rotatable Bond Count3Influences conformational flexibility and binding.
Polar Surface Area (TPSA)59.4 ŲSuggests good intestinal absorption and cell permeability (<140 Ų).
Pharmacokinetic Predictions
Gastrointestinal (GI) AbsorptionHigh (Predicted)Indicates potential for good oral bioavailability.Based on general properties
Blood-Brain Barrier (BBB) PermeantYes (Predicted)The molecule may be able to cross into the central nervous system.General prediction models
CYP450 InhibitorProbable inhibitor of some isoforms (e.g., 1A2, 2C9)Potential for drug-drug interactions.General prediction models for quinolines
Drug-Likeness
Lipinski's Rule of FivePasses (0 violations)Favorable profile for an orally administered drug.

Computational Chemistry in Synthesis Planning and Optimization

Computational chemistry offers powerful tools for planning and optimizing synthetic routes, although specific applications to the synthesis of this compound are not widely documented. The principles, however, can be applied to its known synthetic pathways, such as the Skraup or Friedländer reactions, which are common for generating the quinoline core.

In synthesis planning, computational methods, particularly Density Functional Theory (DFT), can be employed to:

Investigate Reaction Mechanisms: Computational modeling can elucidate detailed reaction mechanisms by identifying transition states (TS). Locating the TS and calculating its energy provides the activation energy barrier, which is crucial for understanding reaction kinetics. For instance, in a Friedländer synthesis, DFT could be used to compare different potential cyclization pathways to form the quinoline ring, identifying the most energetically favorable route.

Optimize Reaction Conditions: Theoretical calculations can help predict the effect of catalysts, solvents, and temperature on reaction rates and selectivity. By modeling the reaction in different solvent environments (using continuum solvation models), chemists can make more informed decisions about the optimal conditions, potentially increasing yield and reducing byproducts.

Predict Spectroscopic Properties: As a means of verification, computational chemistry can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for expected products and intermediates, which can later be compared with experimental data to confirm the structure of the synthesized compounds.

For this compound, a computational study could, for example, model the final esterification step of 8-hydroxyquinoline-5-carboxylic acid to optimize the choice of acid catalyst and reaction conditions for maximum yield.

Quantum Chemical Analysis of Vibrational Spectra

Quantum chemical analysis, primarily using Density Functional Theory (DFT), is a standard method for interpreting and predicting the vibrational spectra (Infrared and Raman) of molecules. Such studies have been performed extensively on the parent 8-hydroxyquinoline molecule and its various derivatives, providing a robust framework for understanding the vibrational modes of this compound.

The typical methodology involves:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for this purpose.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities are calculated. This step confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies).

Spectral Assignment: The calculated frequencies are assigned to specific vibrational modes of the molecule, such as stretching, bending, or torsional motions of specific bonds or functional groups. This is often aided by visualizing the atomic displacements for each mode and considering the Potential Energy Distribution (PED).

For this compound, the vibrational spectrum would be a composite of modes from the 8-hydroxyquinoline core and the ethyl carboxylate substituent.

8-Hydroxyquinoline Core Vibrations: The parent 8-HQ shows characteristic bands for O-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N ring stretching modes in the 1600-1400 cm⁻¹ region, and numerous in-plane and out-of-plane bending modes at lower frequencies.

Ethyl Carboxylate Group Vibrations: This group would introduce strong, characteristic vibrations. The most prominent would be the C=O stretching of the ester, typically a very strong band in the IR spectrum around 1720-1700 cm⁻¹. Other expected bands include the C-O-C asymmetric and symmetric stretching modes (~1300-1100 cm⁻¹) and various C-H stretching and bending modes from the ethyl group.

Theoretical calculations can precisely predict the frequencies for these modes. A comparison between the calculated (often scaled by a factor to correct for anharmonicity and basis set limitations) and experimental spectra allows for a definitive assignment of the observed bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Analysis of Analogues

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected IntensityNotes
O-H stretch~3400Medium-BroadAssociated with the 8-hydroxyl group.
Aromatic C-H stretch3100-3000Medium-WeakFrom the quinoline ring system.
Aliphatic C-H stretch2980-2850Medium-WeakFrom the ethyl group (-CH₂-CH₃).
C=O stretch (Ester)1720-1700StrongA highly characteristic band for the carboxylate group.
Aromatic C=C / C=N stretch1600-1400Medium-StrongMultiple bands from the quinoline ring vibrations.
C-O stretch (Ester)1300-1100StrongAsymmetric and symmetric C-O-C stretches.
C-H bend1470-1370MediumFrom the ethyl group and quinoline ring.
O-H bend~1200MediumIn-plane bending of the hydroxyl group.
Aromatic C-H out-of-plane bend900-700StrongCharacteristic patterns depend on substitution.

Advanced Applications and Biological Activities of 8 Hydroxyquinoline Carboxylates in Vitro Studies

Enzyme Inhibition and Modulation of Biological Pathways (In Vitro)

While direct in vitro studies on Ethyl 8-hydroxyquinoline-5-carboxylate are limited in publicly available scientific literature, the biological activities of its parent compound, 8-hydroxyquinoline-5-carboxylic acid, and other 8-hydroxyquinoline (B1678124) derivatives have been investigated against several enzyme families. These studies provide valuable insights into the potential activities of the ethyl ester derivative.

Inhibition of 2-Oxoglutarate-Dependent Oxygenases

Studies have demonstrated that 5-carboxy-8-hydroxyquinoline effectively inhibits a wide range of 2OG oxygenases, including:

Transcription factor hydroxylases: These enzymes are involved in the regulation of gene expression.

Histone demethylases: This inhibition highlights the compound's potential role in modulating epigenetic markers. nih.govnih.gov

Nucleic acid demethylases: These enzymes are involved in the modification of DNA and RNA. nih.govnih.gov

γ-butyrobetaine hydroxylase: An enzyme involved in the biosynthesis of carnitine. nih.govnih.gov

The inhibitory action of 5-carboxy-8-hydroxyquinoline is attributed to its ability to chelate the active site ferrous ion of these enzymes, a characteristic feature of the 8-hydroxyquinoline scaffold. nih.gov Crystallographic studies have unexpectedly shown that this compound can cause the translocation of the active site metal ion. nih.gov Due to its structural similarity, it is plausible that this compound, upon hydrolysis to the carboxylic acid in vitro, would exhibit similar inhibitory properties.

Catechol O-Methyltransferase (COMT) Inhibition

Catechol O-Methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters. nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme. nih.gov Although specific inhibitory data for this compound against COMT is not detailed in the reviewed literature, the general 8-hydroxyquinoline scaffold has been established as a promising pharmacophore for the development of COMT inhibitors. nih.govnih.gov The mechanism of inhibition involves the chelation of the magnesium ion in the enzyme's active site, similar to the action of catechol-based inhibitors. nih.gov

Monoamine Oxidase B (MAO-B) and Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine, and its inhibitors are used in the management of Parkinson's disease. parkinson.org While various quinoline (B57606) derivatives have been explored as MAO-B inhibitors, specific in vitro studies on the inhibitory activity of this compound against MAO-B are not prominently reported. Research on related compounds, such as 5-phenoxy 8-aminoquinoline (B160924) analogs, has shown potent and selective inhibition of MAO-B. nih.gov

Similarly, cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the treatment of Alzheimer's disease. nih.gov The 8-hydroxyquinoline scaffold has been incorporated into various molecular hybrids designed as cholinesterase inhibitors. nih.gov However, direct inhibitory data for this compound against AChE and BChE is lacking in the current body of scientific literature.

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in both physiological and pathological processes, including cancer metastasis. nih.gov The 8-hydroxyquinoline core structure, with its metal-chelating properties, has been a focus in the design of MMP inhibitors. nih.govresearchgate.net

Several derivatives of 8-hydroxyquinoline have been synthesized and evaluated as inhibitors of MMP-2 and MMP-9. nih.gov For instance, certain derivatives have demonstrated inhibitory activities at the submicromolar level. nih.gov While these findings underscore the potential of the 8-hydroxyquinoline scaffold for MMP inhibition, specific in vitro inhibitory data for this compound against MMP-2 and MMP-9 have not been explicitly documented in the reviewed sources.

Modulation of Epigenetic Regulation and Metabolic Processes

The demonstrated activity of 5-carboxy-8-hydroxyquinoline, the parent acid of this compound, as a potent inhibitor of 2-oxoglutarate-dependent oxygenases, directly implies a role in the modulation of epigenetic regulation. nih.govnih.gov This class of enzymes includes histone demethylases, which are key regulators of the epigenetic landscape. By inhibiting these enzymes, 8-hydroxyquinoline-5-carboxylic acid can influence gene expression patterns.

Furthermore, the inhibition of other 2OG-dependent oxygenases, such as those involved in cellular metabolism, suggests that this class of compounds can also modulate metabolic processes. nih.gov Given that esters can be hydrolyzed to their corresponding carboxylic acids in biological systems, it is conceivable that this compound could exert similar effects on epigenetic and metabolic pathways in vitro, pending intracellular esterase activity.

Materials Science Applications

The unique photophysical and chemical properties of the 8-hydroxyquinoline scaffold have made it a cornerstone for the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs) and Related Electro-Optical Materials

Metal complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum (Alq₃), are canonical materials in the field of Organic Light-Emitting Diodes (OLEDs). uq.edu.auresearchgate.net These complexes serve as highly efficient and stable electron-transporting and emissive layers, forming the foundation of modern OLED technology. researchgate.netmdpi.com The performance of these materials can be tuned by modifying the 8-HQ ligand or the central metal ion.

While the parent 8-hydroxyquinoline is a critical component in this field, specific research detailing the synthesis of metal complexes from this compound and their subsequent application as emissive or charge-transporting materials in OLEDs is not prominent in the existing literature.

Development of Fluorescent Probes for Analytical Chemistry

8-hydroxyquinoline and its derivatives are well-known for their use as fluorogenic ligands in analytical chemistry, particularly for the detection of metal ions. rsc.org The parent 8-HQ molecule is typically weakly fluorescent in solution. This is attributed to an excited-state intramolecular proton transfer (ESPT) from the hydroxyl group to the ring nitrogen, which provides a non-radiative decay pathway. rsc.orgmdpi.com

Upon chelation with a metal ion (such as Zn²⁺ or Al³⁺), the hydroxyl proton is displaced, inhibiting the ESPT process. This blockage of the non-radiative pathway leads to a significant enhancement in fluorescence ("turn-on" sensing). rsc.orgnih.gov However, studies on various ester derivatives of 8-hydroxyquinoline have shown that they tend to exhibit less fluorescence compared to the parent compound. mdpi.com While the specific use of this compound as a fluorescent probe is not detailed, its nature as an ester derivative suggests its intrinsic fluorescence may be limited, potentially requiring a different sensing strategy than the ESPT inhibition mechanism.

Integration into Electrospun Materials for Functional Applications

Electrospinning is a versatile technique used to produce polymer nanofibers for various applications, including drug delivery and functional textiles. Researchers have successfully incorporated several 8-hydroxyquinoline derivatives into electrospun materials to impart biological activity. For instance, 5-amino-8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline have been loaded into polymer mats of polyvinyl alcohol, cellulose (B213188) acetate (B1210297), and chitosan. mdpi.commdpi.comnih.govnih.gov These functionalized materials have demonstrated significant antibacterial, antifungal, and anticancer properties. mdpi.comnih.govresearchgate.net

The integration of these derivatives leverages their therapeutic potential within a high-surface-area scaffold. Despite the success with other functionalized 8-HQ compounds, the specific incorporation of this compound into electrospun materials for any functional application has not been reported in the surveyed scientific literature.

Anti-Corrosion Applications in Materials Science

Derivatives of 8-hydroxyquinoline are well-established as effective corrosion inhibitors for various metals and alloys, including mild steel and magnesium alloys, in acidic environments. tandfonline.comnih.govresearchgate.netnajah.edu The anti-corrosion mechanism is based on the adsorption of the inhibitor molecules onto the metal surface. nih.govmdpi.com

The nitrogen and oxygen heteroatoms in the 8-hydroxyquinoline ring act as active sites, donating lone-pair electrons to the vacant d-orbitals of the metal atoms, forming a stable, coordinated protective layer. tandfonline.commdpi.com This adsorbed film acts as a physical barrier, isolating the metal from the corrosive medium.

Electrochemical studies show that 8-HQ derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.comnih.gov The adsorption process is often found to follow the Langmuir adsorption isotherm, which is indicative of a strong, chemisorption-based interaction between the inhibitor and the metal surface. tandfonline.comnajah.edu While specific performance data for this compound is not available, it is expected to function via this same established mechanism.

Table 2: Typical Electrochemical Parameters for 8-HQ Derivatives as Corrosion Inhibitors (Illustrative) Note: This table illustrates the type of data generated in corrosion inhibition studies for 8-HQ derivatives. Specific values for this compound are not available in the cited literature.

Inhibitor ConcentrationCorrosion Current Density (Icorr)Charge Transfer Resistance (Rct)Double Layer Capacitance (Cdl)Inhibition Efficiency (η%)
Blank (0 M) HighLowHigh0%
Low Concentration MediumMediumMediumModerate
High Concentration LowHighLow> 90%

In Vitro Antimicrobial Activities

The 8-hydroxyquinoline core structure is a well-established pharmacophore known for its potent and broad-spectrum antimicrobial effects. nih.gov These compounds exert their activity through various mechanisms, including the chelation of metal ions essential for microbial enzyme function.

Antibacterial Spectrum and Efficacy

Derivatives of 8-hydroxyquinoline have demonstrated significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on newly synthesized heterocyclic derivatives of 8-hydroxyquinoline revealed remarkable antibacterial efficacy, in some cases superior to the standard antibiotic Penicillin G. nih.govscienceopen.com The nature and position of substituents on the quinoline ring play a crucial role in determining the antibacterial potency. For example, hybrid molecules combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) have shown promising effects against both susceptible and drug-resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov

While specific MIC values for this compound are not readily found, the general activity of the class is well-documented. The structural characteristics, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence the antibacterial spectrum and efficacy. scienceopen.com

Table 1: Examples of In Vitro Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Derivative Test Organism Activity (MIC)
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium 4–16 µg/mL nih.gov

Note: This table presents data for related 8-hydroxyquinoline derivatives to illustrate the potential of the chemical class, as specific data for this compound was not identified.

Antifungal Efficacy

The 8-hydroxyquinoline scaffold is also a cornerstone for the development of antifungal agents. nih.govresearchgate.net Various derivatives have been shown to be effective against a wide array of pathogenic fungi, including Candida species and dermatophytes. rsc.orgnih.gov Novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, for example, exhibited exceptional in vitro antifungal efficacy with MICs as low as ≤ 0.0313 μg/mL against critical pathogens like C. auris and C. glabrata. nih.gov

The mechanism of antifungal action is believed to involve the disruption of the fungal cell wall. mit.edu Studies on a fluorescent 5-triazole derivative of 8-hydroxyquinoline showed its accumulation at the cell edge, leading to cell wall damage, shrinkage, and surface roughness. mit.edu This highlights the potential of the 8-hydroxyquinoline core, shared by this compound, to serve as a basis for potent antifungal compounds.

Table 2: Examples of In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives

Derivative Test Organism Activity (MIC)
8-Hydroxyquinolin-5-ylidene thiosemicarbazone (A14) C. auris, C. glabrata, C. neoformans ≤ 0.0313 µg/mL nih.gov
5-Triazole-8-hydroxyquinoline (Compound 10) Candida spp., Dermatophytes, Fusarium solani 0.5–4 µg/mL mit.edu

Note: This table presents data for related 8-hydroxyquinoline derivatives to illustrate the potential of the chemical class, as specific data for this compound was not identified.

Antiviral Properties (e.g., against Dengue Virus)

Several reports have described 8-hydroxyquinoline derivatives as potent inhibitors of various viruses, particularly flaviviruses like the Dengue virus (DENV). nih.gov The antiviral mechanism often involves targeting viral enzymes or interfering with the viral life cycle. nih.govnih.gov

Research on novel quinoline derivatives demonstrated significant in vitro activity against Dengue virus serotype 2 (DENV2). Specifically, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline was found to be a highly active inhibitor. nih.gov These derivatives appear to act at an early stage of the virus lifecycle, reducing the intracellular production of the viral envelope glycoprotein (B1211001) and the subsequent yield of infectious virions. nih.gov These findings underscore the potential of the 8-hydroxyquinoline scaffold as a platform for the development of new antiviral therapeutics.

Table 3: In Vitro Anti-Dengue Virus Activity of 8-Hydroxyquinoline Derivatives

Derivative Virus Strain IC₅₀ CC₅₀ Selectivity Index (SI)
2-iso-Propyl-5,7-dichloro-8-hydroxyquinoline DENV2 3.03 µM 16.06 µM 5.30 nih.gov

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration. Note: This table presents data for related 8-hydroxyquinoline derivatives to illustrate the potential of the chemical class, as specific data for this compound was not identified.

In Vitro Anti-Cancer Activity against Tumor Cell Lines (e.g., Melanoma, Colon Cancer)

The 8-hydroxyquinoline nucleus is recognized for its anti-cancer properties. nih.gov Derivatives have been shown to exhibit cytotoxicity against various human cancer cell lines. nih.gov For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) was found to be a more potent anti-cancer agent than the well-studied clioquinol (B1669181) against human cancer cells. nih.gov

Furthermore, metal complexes of 8-hydroxyquinoline ligands have demonstrated significant antiproliferative effects. A study on oxovanadium(V) complexes with substituted 8-hydroxyquinoline ligands showed a notable cytotoxic effect on the HCT116 human colon cancer cell line. rsc.org The complexes with ligands substituted only in the 5-position were more cytotoxic than those with substitutions in both the 5 and 7 positions. rsc.org This suggests that compounds like this compound, with a single substitution at the 5-position, could be promising candidates for further investigation in cancer research.

In Vitro Antioxidant Properties

The antioxidant potential of 8-hydroxyquinoline and its derivatives has been a subject of both theoretical and experimental studies. researchgate.netresearchgate.net The phenolic hydroxyl group at the 8-position is a key structural feature that can participate in scavenging free radicals. researchgate.net

Theoretical analyses using DFT calculations have explored the mechanisms by which these compounds exert their antioxidant effects, such as hydrogen atom transfer (HAT) and single proton loss-electron transfer (SPLET). researchgate.net Experimental studies on new 5-substituted-8-hydroxyquinoline derivatives have demonstrated moderate antioxidant activities in vitro using methods like the 2,2-diphenyl-1-picryhydrazyl (DPPH) free radical scavenging assay. researchgate.net In another study, 8-quinoline-N-substituted derivatives combined with natural antioxidants like caffeic acid showed good radical scavenging properties. mdpi.com These findings indicate that the 8-hydroxyquinoline core structure contributes to antioxidant activity.

In Vitro Insecticidal Activity

The application of 8-hydroxyquinoline derivatives extends to agriculture, where they have been reviewed as potential insecticidal agents. rroij.com The unique chemical properties and biological activities of the 8-HQ scaffold make it a versatile platform for developing new crop protection agents. While specific in vitro insecticidal data for this compound is not detailed in the reviewed literature, the general mention of this application for the 8-HQ class suggests a potential area for future research. rroij.com

Structure Activity and Structure Property Relationship Sar/spr Studies of Ethyl 8 Hydroxyquinoline 5 Carboxylate Derivatives

Impact of Substituent Position and Nature on Chemical Reactivity and Biological Activity

The position and electronic nature of substituents on the 8-hydroxyquinoline (B1678124) scaffold are critical determinants of biological activity and chemical reactivity. Modifications at positions C2, C5, and C7 have been extensively studied to fine-tune the pharmacological profile of these derivatives.

Substitutions at C5 and C7: Research indicates that substitutions at the C5 and C7 positions on the quinoline (B57606) ring are particularly significant for modulating bioactivity. researchgate.net For instance, the introduction of electron-withdrawing groups at the C5 position has been shown to improve anticancer activity. nih.gov This suggests that the ethyl carboxylate group in Ethyl 8-hydroxyquinoline-5-carboxylate, being an electron-withdrawing moiety, likely contributes positively to its potential cytotoxic effects.

Halogenation at these positions often enhances biological efficacy. Dihalogenated 8-HQ derivatives, such as those with chloro or bromo groups at C5 and C7, exhibit potent fungitoxic and antimicrobial properties. rroij.comresearchgate.net For example, 5,7-dichloro and 5,7-dibromo derivatives are among the most effective antifungal compounds tested in some studies. rroij.com In a study of matrix metalloproteinase (MMP) inhibitors, derivatives with substituents at C7 showed lower IC50 values (indicating higher potency) compared to those with substituents at C5. nih.gov

Substitutions at C2: Aromatic amide substitutions at the C2 position have been found to increase both lipophilicity and antiviral activity, an effect driven by the electron-withdrawing characteristics of the anilide substituents. nih.gov In contrast, replacing the hydroxyl group at position 8 with various alkoxyl groups led to an increase in cytotoxicity against the K562 cancer cell line. nih.gov

The following table summarizes the observed impact of substituent modifications on the biological activity of 8-hydroxyquinoline derivatives.

Position of SubstitutionType of SubstituentObserved Effect on Biological ActivityReference(s)
C5Electron-withdrawing groupsImproved anticancer activity nih.gov
C5, C7Dichloro, DibromoHigh fungitoxic and antimicrobial activity rroij.comresearchgate.net
C7General SubstituentsHigher potency as MMP inhibitors compared to C5 substitution nih.gov
C2Aromatic amidesIncreased lipophilicity and antiviral activity nih.govnih.gov
C8 (replacing -OH)Alkoxyl groupsIncreased cytotoxicity against K562 cells nih.gov

Correlation Between Electronic Properties and Functional Efficacy

The functional efficacy of 8-HQ derivatives, including enzyme inhibition and fluorescence intensity, is strongly correlated with their electronic properties, such as lipophilicity, pKa, and the electron-donating or -withdrawing nature of their substituents.

Enzyme Inhibition and Cytotoxicity: The ability of 8-HQ derivatives to act as anticancer agents often relies on their capacity to form complexes with metal ions like copper and iron. rsc.org A linear relationship has been identified between the pKa of the 8-hydroxyl group and the IC50 values of these compounds. rsc.org Weaker copper(II) and iron(III) binding at physiological pH has been correlated with elevated toxicity. rsc.org Furthermore, the introduction of electron-withdrawing or -donating substituents directly impacts the proton dissociation constants (pKa values) of both the hydroxyl group and the quinolinium nitrogen, which in turn relates to their metal-binding abilities and selective toxicity against multidrug-resistant (MDR) cancer cells. nih.gov

Studies on antiviral agents have shown that antiviral activity increases linearly with rising lipophilicity and is positively influenced by increasing the electron-withdrawing properties of substituents on an anilide ring. nih.gov

Fluorescence Intensity: The native 8-hydroxyquinoline molecule is weakly fluorescent due to an excited-state proton transfer from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.comscispace.com Chelation with metal ions restricts this process and increases molecular rigidity, leading to a significant enhancement in fluorescence emission. rroij.comscispace.com The electronic nature of substituents can tune this fluorescence. It is predicted that electron-donating substituents at the C5 or C7 position cause a red-shift in the emission of their metal complexes, while electron-withdrawing groups, such as the carboxylate in this compound, are expected to cause a blue-shift. rroij.comscispace.com The fluorescence intensity of ether derivatives of 8-HQ is generally higher than the parent compound because the substitution prevents the excited-state proton transfer. mdpi.com

Electronic PropertyFunctional EfficacyCorrelationReference(s)
pKa of 8-OH groupAnticancer activity (IC50)Linear relationship observed rsc.org
Metal Binding AffinityAnticancer activityWeaker binding correlated with higher toxicity rsc.org
LipophilicityAntiviral activityActivity increases with increasing lipophilicity nih.gov
Electron-withdrawing substituentsAntiviral activityActivity increases with stronger electron-withdrawing properties nih.gov
Electron-withdrawing substituents (at C5/C7)Fluorescence EmissionExpected to cause a blue-shift rroij.comscispace.com
Electron-donating substituents (at C5/C7)Fluorescence EmissionPredicted to cause a red-shift rroij.comscispace.com

Role of Intramolecular Hydrogen Bonding in Spectroscopic and Chemical Behavior

A defining feature of the 8-hydroxyquinoline scaffold is the presence of a strong intramolecular hydrogen bond between the hydrogen of the 8-hydroxyl group and the nitrogen atom of the pyridine ring. researchgate.net This interaction is a primary factor governing the compound's stability, conformation, and spectroscopic properties.

Influence of Stereochemistry and Conformational Features on Biological Interactions

The biological activity of this compound and its derivatives is inherently linked to their three-dimensional structure and conformational flexibility, which dictates how they interact with biological targets. The core 8-hydroxyquinoline ring system is relatively planar and rigid, a feature that is often crucial for effective binding to enzymes or for intercalation with DNA. nih.gov

Rational Design Principles for Modulating Compound Stability, Solubility, and Efficacy

Rational design strategies for optimizing 8-HQ derivatives like this compound are based on the established SAR and SPR principles. These strategies aim to fine-tune the molecule's properties to enhance a desired effect while minimizing undesirable characteristics.

Modulating Efficacy: The biological efficacy can be systematically altered by modifying the substitution pattern. As established, adding electron-withdrawing groups at C5 or C7 can enhance anticancer and antimicrobial activities. researchgate.netnih.gov The introduction of specific Mannich bases at the C7 position has been identified as a key structural requirement for increasing MDR-selective anticancer activity. nih.gov Hybridization, or linking the 8-HQ scaffold to another pharmacologically active moiety (such as ciprofloxacin (B1669076) or indole), is another powerful strategy to develop novel agents with enhanced or dual-action efficacy. nih.govmdpi.com

Modulating Stability and Solubility: Stability can be influenced by modifications that reinforce the intramolecular hydrogen bond or by protecting the phenolic hydroxyl group, for instance, through glucosidation. nih.gov Such derivatization can create prodrugs that release the active 8-HQ molecule under specific physiological conditions. nih.gov Solubility and membrane permeability, which are critical for bioavailability, are often liabilities for 8-HQ derivatives. nih.gov Bioisostere replacement is an effective strategy to address these issues, where parts of the molecule are replaced with structurally similar fragments to improve physicochemical properties without losing the essential metal-binding pharmacophore. nih.gov For example, replacing the quinoline ring with other aromatic heterocycles can be explored to improve drug-like properties. nih.gov

The following table outlines key rational design principles for the modification of 8-HQ derivatives.

Design PrincipleTarget PropertyStrategy ExampleReference(s)
Substituent ModificationEfficacyIntroduce electron-withdrawing groups at C5/C7; add specific Mannich bases at C7. researchgate.netnih.gov
Molecular HybridizationEfficacyLink 8-HQ scaffold to another bioactive molecule like indole. mdpi.com
Prodrug DevelopmentStability / BioavailabilityIntroduce glucoconjugates at the 8-hydroxyl group. nih.gov
Bioisosteric ReplacementSolubility / PermeabilityReplace the quinoline core with other drug-like heterocyclic fragments. nih.gov
Lipophilicity TuningEfficacy / PermeabilityAdd halogen atoms or specific amide groups. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 8-hydroxyquinoline-5-carboxylate?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions such as temperature (e.g., 40°C for hydrolysis in THF/water mixtures), solvent selection (polar aprotic solvents for intermediates), and purification steps (vacuum drying, recrystallization). For example, hydrolysis of ethyl-8-benzyloxyquinoline-5-carboxylate under acidic conditions yields high-purity products after filtration and washing . Multi-step routes may involve formylating agents or catalysts to improve yield (e.g., 63% yield achieved via controlled benzyloxy group removal) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR in DMSO-d6d_6 for proton environment analysis) and mass spectrometry (MS, ES+ mode for molecular ion confirmation) are essential. High-performance liquid chromatography (HPLC) and melting point analysis further validate purity . For derivatives, infrared (IR) spectroscopy can track functional group transformations (e.g., ester hydrolysis) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves inspected for integrity, chemical-resistant lab coats, and fume hoods to avoid inhalation (classified as Acute Toxicity Category 4). Emergency procedures include pH adjustment for spills (e.g., HCl for neutralization) and immediate skin decontamination with water .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (quinoline chromophore absorbance shifts) and HPLC for byproduct identification. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds .

Advanced Research Questions

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes or cellular receptors)?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities (KdK_d). For enzyme inhibition (e.g., catechol-O-methyltransferase), kinetic assays using fluorogenic substrates track activity changes. Cellular uptake studies in cancer lines employ fluorescence microscopy (quinoline autofluorescence) .

Q. How can structural analogs of this compound be systematically compared for enhanced bioactivity?

Methodological Answer: Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like logP, molecular weight, and electron-withdrawing substituent positions. Synthesize analogs (e.g., nitro or methoxy derivatives) and evaluate against control compounds in dose-response assays (IC50_{50} determination) .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data for this compound derivatives?

Methodological Answer: Replicate experiments with standardized protocols (e.g., identical solvent systems, catalyst loading). Use statistical tools (ANOVA) to assess variability. Cross-validate purity via elemental analysis and 13^{13}C NMR to rule out impurities skewing bioactivity results .

Q. What role does X-ray crystallography play in elucidating the structural features of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., Nonius KappaCCD diffractometer) resolves bond lengths, angles, and packing motifs. For example, triclinic crystal systems (space group P1P1) reveal intermolecular hydrogen bonding influencing solubility .

Q. How can this compound be functionalized via click chemistry for chemosensor development?

Methodological Answer: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to the quinoline core. Red-shifted derivatives are synthesized by attaching fluorophores (e.g., ethynylphenyl groups) for phosphorylation-sensitive fluorescence quenching .

Q. What strategies improve the photophysical properties of this compound for optoelectronic applications?

Methodological Answer: Introduce electron-donating groups (e.g., amino or hydroxy) at the 5-position to alter HOMO-LUMO gaps. Vapor deposition in organic light-emitting diodes (OLEDs) optimizes film morphology, enhancing electroluminescence efficiency (e.g., >1000 cd/m2^2 brightness at <10 V) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.